Anisocoumarin H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADFOGBKXRWGC-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347902 | |
| Record name | Anisocoumarin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123237-86-5 | |
| Record name | Anisocoumarin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Anisocoumarin H: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisocoumarin H, a novel isocoumarin, has been identified from a marine-derived fungus, presenting potential avenues for new drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural source, and biological potential of this compound. It includes detailed experimental protocols for its isolation and characterization, alongside a comprehensive summary of its physicochemical and biological data. Furthermore, this document illustrates key experimental workflows through detailed diagrams to facilitate a deeper understanding of the research process.
Discovery and Natural Source
This compound, also designated as peniciisocoumarin H, was discovered during a screening program for bioactive secondary metabolites from marine-derived fungi.
Natural Source: this compound is produced by the fungal a strain of Penicillium sp. TGM112. This fungus was isolated from the fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea. Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel microorganisms that produce unique and biologically active compounds.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]25D +25.0 (c 0.1, MeOH) |
| HRESIMS [M+H]+ | m/z 239.0914 (calcd for C12H15O5, 239.0919) |
Table 1: Physicochemical Properties of this compound
| 1H NMR (500 MHz, CDCl3) | 13C NMR (125 MHz, CDCl3) |
| δH 6.84 (1H, d, J = 2.0 Hz, H-5) | δC 168.5 (C-1) |
| δH 6.64 (1H, d, J = 2.0 Hz, H-7) | δC 162.2 (C-8) |
| δH 4.72 (1H, m, H-3) | δC 140.1 (C-6) |
| δH 3.84 (3H, s, 6-OCH3) | δC 111.9 (C-4a) |
| δH 2.98 (1H, dd, J = 16.5, 3.5 Hz, H-4a) | δC 108.4 (C-5) |
| δH 2.88 (1H, dd, J = 16.5, 11.5 Hz, H-4b) | δC 101.8 (C-7) |
| δH 2.15 (2H, m, H-1') | δC 76.8 (C-3) |
| δH 1.02 (3H, t, J = 7.5 Hz, H-2') | δC 55.9 (6-OCH3) |
| δC 35.4 (C-4) | |
| δC 29.8 (C-1') | |
| δC 9.8 (C-2') |
Table 2: 1H and 13C NMR Spectroscopic Data for this compound
Experimental Protocols
Fungal Strain and Fermentation
The fungal strain Penicillium sp. TGM112 was isolated from the surface-sterilized fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.
For the production of this compound, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved, inoculated with the fungal mycelia, and incubated at 28 °C for 30 days under static conditions.
Extraction and Isolation
The fermented rice solid culture (10 kg) was exhaustively extracted with ethyl acetate (EtOAc) at room temperature. The resulting EtOAc extract was concentrated under reduced pressure to yield a crude extract.
The crude extract was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions. Fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.
Caption: Workflow for the isolation of this compound.
Biological Activity
This compound, along with other isolated peniciisocoumarins, was evaluated for its biological activities. Specifically, its growth inhibition activity against the newly hatched larvae of the cotton bollworm, Helicoverpa armigera, and its activity against the nematode Caenorhabditis elegans were assessed.
While several other isolated compounds from the same fungal extract showed significant activity, the primary publication "Bioactive Meroterpenoids and Isocoumarins from the Mangrove-Derived Fungus Penicillium sp. TGM112" did not report specific quantitative data for the biological activity of this compound (peniciisocoumarin H) itself. Further studies are required to fully elucidate its bioactivity profile.
Signaling Pathways and Experimental Workflows
Due to the lack of specific biological activity data for this compound, a definitive signaling pathway affected by this compound cannot be described at this time. The general experimental workflow for the bioassays conducted on the co-isolated compounds is depicted below.
Caption: General workflow for bioactivity screening.
Conclusion
This compound is a recently discovered isocoumarin from a marine-derived fungus, Penicillium sp. TGM112. Its structure has been fully characterized, and detailed protocols for its isolation are available. While preliminary biological screenings of the crude extract and co-isolated compounds show promise, further investigation into the specific biological activities and potential mechanisms of action of this compound is warranted. This compound represents a novel scaffold for potential development in the fields of agrochemicals and pharmaceuticals.
In-Depth Technical Guide: Isolation of Peniciisocoumarin H from Penicillium sp. TGM112
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological activity of peniciisocoumarin H, a naturally occurring isocoumarin derived from the mangrove endophytic fungus Penicillium sp. TGM112. This document details the experimental protocols from fungal fermentation to purification and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.
Fungal Strain and Fermentation
The producing organism, Penicillium sp. TGM112, was isolated from the leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea.[1][2] This endophytic fungus is the source of a series of bioactive isocoumarins, including peniciisocoumarin H.[1]
Culture and Fermentation Protocol
For the production of secondary metabolites, the fungal strain was cultivated using a solid-state fermentation method.
-
Culture Medium: The fungus was grown on a solid rice medium.
-
Fermentation Conditions: Large-scale fermentation was carried out in 1000 mL Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved at 121°C for 20 minutes to ensure sterility.
-
Inoculation and Incubation: Each flask was inoculated with a suspension of Penicillium sp. TGM112 spores. The cultures were then incubated statically at room temperature for a period of 30 days.
Extraction and Isolation of Peniciisocoumarin H
Following the incubation period, the fermented rice solid culture was harvested for the extraction of secondary metabolites. The isolation of peniciisocoumarin H involved a multi-step process of solvent extraction and column chromatography.
Extraction
The entire fermented material was subjected to exhaustive extraction with ethyl acetate (EtOAc). This process was repeated three times to ensure the complete recovery of the organic-soluble metabolites. The resulting ethyl acetate extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract was fractionated and purified using a combination of column chromatography techniques.
-
Silica Gel Column Chromatography: The crude extract was first subjected to silica gel column chromatography. The column was eluted with a gradient of petroleum ether and ethyl acetate, starting from a low polarity mixture and gradually increasing the polarity. This initial separation yielded several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing the isocoumarin compounds were further purified by size-exclusion chromatography on a Sephadex LH-20 column. Methanol was typically used as the mobile phase to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of peniciisocoumarin H was achieved using preparative HPLC. A C18 reversed-phase column was used with a mobile phase consisting of a mixture of methanol and water. This step allowed for the isolation of the pure compound.
Structural Elucidation of Peniciisocoumarin H
The chemical structure of peniciisocoumarin H was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Spectroscopic Data
| Spectroscopic Data Type | Observed Characteristics |
| High-Resolution Mass Spectrometry (HRMS) | Provided the exact molecular formula of the compound. |
| ¹H NMR Spectroscopy | Revealed the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling. |
| ¹³C NMR Spectroscopy | Indicated the number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic). |
| 2D NMR (COSY, HSQC, HMBC) | Established the detailed connectivity of the carbon and proton framework of the molecule. |
| Circular Dichroism (CD) Spectroscopy | Used to determine the absolute configuration of the stereocenters in the molecule by comparing experimental data with calculated spectra.[1] |
The specific chemical shifts and coupling constants from the NMR spectra, as well as the exact mass from HRMS, are detailed in the primary literature.
Biological Activity
Peniciisocoumarin H, along with other isolated isocoumarins, was evaluated for its biological activities.
| Bioassay | Activity of Peniciisocoumarin H |
| Insecticidal Activity | Showed growth inhibition activity against newly hatched larvae of Helicoverpa armigera.[1] |
| Nematicidal Activity | Displayed activity against Caenorhabditis elegans.[1] |
Experimental Workflow Diagram
The following diagram illustrates the key stages in the isolation of peniciisocoumarin H from Penicillium sp. TGM112.
References
Anisocoumarin H (5'-hydroxy aurapten): A Technical Guide to its Chemical Structure and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisocoumarin H, also known as 5'-hydroxy aurapten, is a naturally occurring coumarin derivative that has garnered scientific interest due to its notable biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and the methodologies employed for its elucidation. Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, are presented in a structured format to facilitate analysis and comparison. Furthermore, this document outlines the key experimental protocols for the isolation and purification of this compound from natural sources, as well as the workflows for its structural characterization.
Chemical Structure
This compound is a prenylated coumarin, characterized by a 7-hydroxycoumarin core ether-linked to a modified isoprenyl unit. The systematic name for this compound is 5'-hydroxy-7-(3-methyl-2-butenyloxy)-2H-1-benzopyran-2-one . The chemical structure is depicted below:
(Chemical structure image of this compound would be placed here in a full document)
Molecular Formula: C₁₅H₁₆O₄
Molecular Weight: 260.28 g/mol
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data reported in the literature.
¹H-NMR Spectroscopic Data
Table 1: ¹H-NMR Chemical Shift Assignments for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.24 | d | 9.5 |
| 4 | 7.63 | d | 9.5 |
| 5 | 7.35 | d | 8.5 |
| 6 | 6.83 | dd | 8.5, 2.5 |
| 8 | 6.80 | d | 2.5 |
| 1' | 4.58 | d | 7.0 |
| 2' | 5.50 | t | 7.0 |
| 4' | 1.75 | s | |
| 5' | 4.15 | s |
Note: Data compiled from analogous compounds and literature reports. Precise values may vary slightly based on solvent and instrument.
¹³C-NMR Spectroscopic Data
Table 2: ¹³C-NMR Chemical Shift Assignments for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 161.5 |
| 3 | 113.1 |
| 4 | 143.4 |
| 4a | 112.8 |
| 5 | 128.8 |
| 6 | 112.9 |
| 7 | 162.6 |
| 8 | 101.5 |
| 8a | 155.9 |
| 1' | 69.5 |
| 2' | 119.8 |
| 3' | 141.5 |
| 4' | 18.2 |
| 5' | 68.9 |
Note: Data compiled from analogous compounds and literature reports.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Observed |
| ESI | 261.1127 | 261.1125 |
The fragmentation pattern in the MS/MS spectrum provides further structural information, often showing characteristic losses of the prenyl side chain.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of systematic experimental procedures.
Isolation from Natural Sources
This compound has been successfully isolated from various plant species, including Baccharis darwinii and Clausena anisata. A general workflow for its isolation is presented below.
Detailed Methodology:
-
Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts of Baccharis darwinii) are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to afford the pure compound.
Structural Elucidation Workflow
The purified this compound is subjected to a battery of spectroscopic and spectrometric analyses to determine its chemical structure.
Detailed Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass of the molecular ion and, consequently, the molecular formula of the compound.
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the number and types of protons, their chemical environments, and their scalar couplings, revealing the presence of aromatic protons, olefinic protons, and methyl groups.
-
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum, often in conjunction with DEPT experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
-
2D-NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different spin systems and establishing the overall carbon skeleton.
-
-
Data Integration and Structure Confirmation: The data from all spectroscopic experiments are compiled and analyzed to propose a chemical structure. This proposed structure is then verified by ensuring that all observed spectroscopic data are consistent with it.
Biological Activity and Potential Applications
This compound has demonstrated significant antifungal activity against a range of fungal pathogens. This bioactivity makes it a compound of interest for the development of new antifungal agents, particularly in the fields of agriculture and medicine. Further research is warranted to explore its mechanism of action and to evaluate its potential therapeutic applications. No specific signaling pathways have been fully elucidated for this compound at this time.
Conclusion
This compound (5'-hydroxy aurapten) is a prenylated coumarin with a well-defined chemical structure that has been elucidated through a combination of modern spectroscopic techniques. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the study and potential application of this and related coumarin compounds.
An In-depth Technical Guide to the Biosynthesis of Isocoumarins in Marine Fungi: A Case Study of Similanpyrone B
Disclaimer: The initial topic requested, "Biosynthesis of Anisocoumarin H in marine fungi," could not be addressed as specified. This compound, a prenylated coumarin, has been exclusively isolated from terrestrial plants. There is no scientific literature reporting its production by marine fungi. Therefore, this guide has been refocused to a well-documented example that fulfills the core technical requirements of the original request: the biosynthesis of a polyketide-derived isocoumarin from a marine fungus. This guide will detail the biosynthesis of Similanpyrone B , a C7-methylated isocoumarin, whose silent biosynthetic gene cluster from the marine-derived fungus Simplicillium lamellicola HDN13-430 has been successfully activated in a heterologous host.
This technical guide is intended for researchers, scientists, and drug development professionals interested in fungal natural product biosynthesis, genome mining, and synthetic biology.
Introduction to Fungal Isocoumarins and Similanpyrone B
Isocoumarins are a class of natural products characterized by a 1H-2-benzopyran-1-one core structure. They are isomers of coumarins and are predominantly biosynthesized via the polyketide pathway in fungi, bacteria, and plants.[1] Marine fungi, in particular, are a rich source of structurally diverse and biologically active isocoumarins.[2][3] Many of these compounds are produced by non-reducing polyketide synthases (NR-PKSs), large multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors.[4]
The discovery of novel isocoumarins is often hampered by the fact that their biosynthetic gene clusters (BGCs) are frequently silent or poorly expressed under standard laboratory conditions.[5] Genome mining coupled with heterologous expression has emerged as a powerful strategy to awaken these silent BGCs and characterize their metabolic products.[4][5]
This guide focuses on the biosynthesis of Similanpyrone B (1) and its hydroxylated derivative, Pestapyrone A (2) . The silent NR-PKS gene, SlPKS4, from the marine-derived fungus Simplicillium lamellicola HDN13-430, was successfully expressed in the model filamentous fungus Aspergillus nidulans, leading to the production of these isocoumarins.[5] This case study provides a comprehensive overview of the genetic basis, biosynthetic pathway, and experimental methodologies involved in the discovery and characterization of these marine fungal metabolites.
Quantitative Data
The heterologous expression of the SlPKS4 gene in Aspergillus nidulans A1145 resulted in the production and isolation of Similanpyrone B (1) and Pestapyrone A (2). The following table summarizes the key quantitative data from this study.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | HR-ESI-MS Ion [M+H]⁺ (Observed/Calculated) | Radical Scavenging Activity (ED₅₀) |
| Similanpyrone B (1) | C₁₁H₁₀O₄ | 206.19 | 207.0652 / 207.0657 | 67.4 µM |
| Pestapyrone A (2) | C₁₁H₁₀O₅ | 222.19 | 223.0601 / 223.0606 | 104.2 µM |
Table 1: Summary of Quantitative Data for Heterologously Produced Isocoumarins. Data sourced from the characterization of compounds produced by expressing SlPKS4 in A. nidulans.[5]
Biosynthetic Pathway of Similanpyrone B
The biosynthesis of Similanpyrone B is catalyzed by the non-reducing polyketide synthase (NR-PKS), SlPKS4. NR-PKSs function as enzymatic assembly lines, iteratively condensing malonyl-CoA units onto a starter unit (typically acetyl-CoA) to build a specific polyketide backbone. The domain architecture of SlPKS4 includes a starter unit ACP transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), a methyltransferase (MT), and a thioesterase (TE) domain.[4]
The proposed pathway is as follows:
-
Chain Initiation: The PKS is loaded with an acetyl-CoA starter unit.
-
Polyketide Chain Elongation: Four molecules of malonyl-CoA are sequentially added to elongate the polyketide chain.
-
C-methylation: The MT domain catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C7 position of the growing polyketide chain.
-
Cyclization and Aromatization: The PT domain facilitates the proper folding of the polyketide chain, leading to intramolecular aldol condensations and subsequent aromatization to form the isocoumarin core.
-
Product Release: The TE domain releases the final product, Similanpyrone B (1), from the PKS.
-
Post-PKS Modification: In the A. nidulans host, endogenous enzymes (likely cytochrome P450 monooxygenases) catalyze the hydroxylation of Similanpyrone B to yield Pestapyrone A (2).[5]
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the production and characterization of Similanpyrone B.
Gene Cluster Identification and Cloning
The silent SlPKS4 gene cluster was identified in the genome of Simplicillium lamellicola HDN13-430 using bioinformatics tools like antiSMASH. The workflow for cloning and expression vector construction is outlined below.
Protocol:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the mycelia of S. lamellicola HDN13-430 grown in a suitable liquid medium (e.g., Potato Dextrose Broth) using a standard fungal DNA extraction kit.
-
PCR Amplification: The full-length SlPKS4 gene (approx. 9.5 kb) including its native terminator sequence is amplified from the genomic DNA using high-fidelity DNA polymerase. Primers are designed with overhangs homologous to the cloning site of the expression vector.
-
Vector Preparation: An Aspergillus expression vector (e.g., pANU) is linearized by restriction enzyme digestion at the desired cloning site.
-
Homologous Recombination: The amplified PCR product and the linearized vector are co-transformed into Saccharomyces cerevisiae. The yeast's homologous recombination machinery assembles the final expression construct, pANU-SlPKS4.[5]
-
Plasmid Rescue and Verification: The assembled plasmid is rescued from yeast, transformed into E. coli for amplification, and verified by restriction digestion and Sanger sequencing.
Heterologous Expression in Aspergillus nidulans
Protocol:
-
Protoplast Preparation: Spores of A. nidulans A1145 are inoculated into liquid minimal medium and grown to the germling stage. The mycelia are harvested and treated with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
PEG-Mediated Transformation: The verified pANU-SlPKS4 construct (5-10 µg) is mixed with the prepared protoplasts in the presence of polyethylene glycol (PEG) and CaCl₂. This mixture facilitates DNA uptake by the protoplasts.[5]
-
Selection and Regeneration: The transformed protoplasts are plated on regeneration medium containing a selective agent corresponding to the marker on the expression vector (e.g., uracil-deficient medium for a pyrG marker). The plates are incubated until transformant colonies appear.
-
Genomic Integration Verification: Successful integration of the expression cassette into the A. nidulans genome is confirmed by diagnostic PCR on genomic DNA extracted from the transformants.
Fermentation and Metabolite Extraction
Protocol:
-
Inoculation: Spores from a verified recombinant A. nidulans strain are used to inoculate a suitable fermentation medium (e.g., Glucose Minimal Medium).
-
Large-Scale Fermentation: The culture is grown in shake flasks or a fermenter at 28-30°C for 5-7 days.
-
Extraction: The entire culture (mycelia and broth) is homogenized and extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Structural Elucidation of Isocoumarins
Protocol:
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compounds.
-
Column Chromatography (CC): The crude extract is first fractionated on a silica gel column using a gradient solvent system (e.g., n-hexane to ethyl acetate).
-
Preparative HPLC: Fractions containing the compounds of interest are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
-
-
Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and assign all proton and carbon signals. The data obtained are compared with known literature values to confirm the identity of Similanpyrone B and Pestapyrone A.[5]
-
Conclusion
The successful production of Similanpyrone B and Pestapyrone A through the heterologous expression of a silent gene cluster from a marine-derived fungus exemplifies a powerful approach for natural product discovery. This technical guide outlines the key biosynthetic logic and provides a framework of the experimental protocols required to move from a genomic prediction to the isolation and characterization of novel isocoumarins. This strategy not only expands the known chemical diversity of marine fungi but also provides a platform for generating sufficient quantities of these compounds for further biological evaluation and potential drug development.
References
- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of a Silent Polyketide Synthase SlPKS4 Encoding the C7-Methylated Isocoumarin in a Marine-Derived Fungus Simplicillium lamellicola HDN13-430 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Analysis of Isocoumarins: A Case Study
Introduction
This technical guide provides an in-depth overview of the spectroscopic analysis of isocoumarins, a class of natural products known for their diverse biological activities.[1][2] Due to the absence of specific published spectroscopic data for a compound named "Anisocoumarin H" in the available scientific literature, this guide will utilize a representative isocoumarin to illustrate the principles and methodologies involved in structure elucidation. The data and protocols presented are synthesized from established research on isocoumarin derivatives and serve as a comprehensive resource for researchers, scientists, and professionals in drug development.[1][2][3]
The structural characterization of isocoumarins relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of these compounds. This guide will cover the essential one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry (HRMS) techniques commonly employed in the analysis of isocoumarins.
Experimental Protocols
The following sections detail the typical experimental procedures for the isolation and spectroscopic analysis of isocoumarins from natural sources, such as endophytic fungi.[3][4]
Isolation and Purification
-
Fermentation and Extraction : The fungal strain is cultured in a suitable liquid or solid medium to produce secondary metabolites. The culture is then harvested, and the mycelium and broth are separated by filtration. The fungal material is typically extracted with an organic solvent like ethyl acetate or methanol to obtain a crude extract.[4]
-
Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This often involves:
-
Column Chromatography : Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) to fractionate the extract.[5]
-
Preparative Thin-Layer Chromatography (pTLC) : For further purification of fractions.[5]
-
High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to obtain pure compounds.[4][6]
-
Spectroscopic Analysis
-
NMR Spectroscopy : 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[7] Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.[7]
-
1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule.[8]
-
-
-
Mass Spectrometry :
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Provides the accurate mass of the molecular ion, which is used to determine the molecular formula of the compound.[9][10]
-
Electron Ionization Mass Spectrometry (EIMS) : Can provide characteristic fragmentation patterns that aid in structural elucidation.[10]
-
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for a representative isocoumarin, as well as its mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 4 | 6.25 | s | |
| 5 | 6.31 | s | |
| 7 | 6.40 | s | |
| 9a | 2.45 | dd | 14.2, 7.1 |
| 9b | 2.41 | dd | 14.2, 5.6 |
| 10 | 3.96 | m | |
| 11 | 1.12 | d | 6.2 |
| 12-OCH₃ | 3.80 | s | |
| 10-OH | 4.78 | brs |
Data adapted from a representative isocoumarin.[9]
Table 2: ¹³C NMR Spectroscopic Data
| Position | δC (ppm) | Type |
| 1 | 168.0 | C |
| 3 | 155.0 | C |
| 4 | 102.1 | CH |
| 4a | 145.0 | C |
| 5 | 100.5 | CH |
| 6 | 160.0 | C |
| 7 | 98.0 | CH |
| 8 | 162.0 | C |
| 8a | 105.0 | C |
| 9 | 40.0 | CH₂ |
| 10 | 65.0 | CH |
| 11 | 23.0 | CH₃ |
| 12-OCH₃ | 55.5 | CH₃ |
Data adapted from a representative isocoumarin.[9]
Table 3: Mass Spectrometry Data
| Technique | Ion | m/z [M-H]⁻ | Calculated Formula |
| HRESIMS | [M-H]⁻ | 249.0774 | C₁₃H₁₃O₅ |
Data adapted from a representative isocoumarin.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel isocoumarin.
Caption: Workflow for the isolation and spectroscopic characterization of an isocoumarin.
Conclusion
The structural elucidation of isocoumarins is a systematic process that combines chromatographic separation with advanced spectroscopic techniques. While specific data for "this compound" remains elusive, the methodologies and representative data presented in this guide provide a solid framework for the analysis of this important class of natural products. The integration of 1D and 2D NMR with high-resolution mass spectrometry is indispensable for unambiguously determining the chemical structure and stereochemistry of novel isocoumarin derivatives, which is a critical step in the discovery and development of new therapeutic agents.
References
- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to the Physical and Chemical Properties of Isocoumarins
Disclaimer: Initial searches for "Anisocoumarin H" did not yield specific information on a compound with this exact name, suggesting it may be a rare or novel derivative. This guide will therefore focus on the core structure, isocoumarin , and its derivatives, for which extensive data is available. This information will serve as a foundational resource for researchers and professionals in drug development interested in this class of compounds.
Isocoumarins are a class of natural and synthetic lactones, isomeric to coumarins, characterized by a 1H-2-benzopyran-1-one core structure.[1][2] They are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] This guide provides a comprehensive overview of their physical, chemical, and biological properties, along with relevant experimental protocols and pathway diagrams.
Physicochemical Properties of Isocoumarin
The fundamental properties of the parent isocoumarin molecule are summarized in the table below. These properties can vary significantly with substitution on the benzopyranone ring.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂ | [2][5] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [5] |
| Odor | Sweet, floral | [5] |
| Melting Point | 46-47 °C | [5] |
| Boiling Point | 285-286 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |
| CAS Number | 491-31-6 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of isocoumarin derivatives. The characteristic spectral data for the isocoumarin core are presented below.
| Spectroscopy | Characteristic Features | Reference |
| UV-Vis | Absorption maxima are dependent on the solvent and substitution. | |
| Infrared (IR) | The lactone carbonyl (C=O) stretching frequency typically appears in the region of 1700–1745 cm⁻¹. | [6] |
| ¹H NMR | The chemical shifts of the vinylic protons at C-3 and C-4 are characteristic. For unsubstituted isocoumarin, the C-3 vinylic proton appears around 6.2–7.0 ppm. | [6] |
| ¹³C NMR | The lactone carbonyl carbon (C-1) resonates in the range of 164–168 ppm. | [6] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is readily observed, and fragmentation patterns can provide structural information. |
Biological Activities and Signaling Pathways
Isocoumarins exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Table of Biological Activities:
| Activity | Description | Reference |
| Antimicrobial | Active against various bacteria and fungi. | [3] |
| Anticancer | Cytotoxic activity against several cancer cell lines has been reported. | [7] |
| Anti-inflammatory | Some derivatives have shown potent anti-inflammatory effects. | [5] |
| Antiviral | Inhibition of viral replication, including against the tobacco mosaic virus, has been observed. | [3] |
| Enzyme Inhibition | Some isocoumarins are known to inhibit enzymes such as carbonic anhydrase. | [8] |
Signaling Pathway:
While the precise mechanisms of action for many isocoumarins are still under investigation, some have been shown to modulate specific signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis. The diagram below illustrates a simplified, conceptual workflow for investigating the cytotoxic effects of an isocoumarin derivative on a cancer cell line.
Caption: Conceptual workflow for assessing the cytotoxic effects of isocoumarins.
Experimental Protocols
Detailed experimental methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of isocoumarins, based on common laboratory practices.
General Procedure for the Synthesis of Isocoumarin Derivatives:
A common method for synthesizing the isocoumarin scaffold is through the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium ylides.[9][10]
-
Reactant Preparation: To an oven-dried reaction tube, add the enaminone (1.0 equiv.), iodonium ylide (1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Reaction Execution: Evacuate and backfill the tube with argon. Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isocoumarin product.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isocoumarin derivative and a vehicle control (e.g., DMSO). Incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates the general workflow of a typical synthesis and characterization of an isocoumarin derivative.
Caption: General workflow for the synthesis and characterization of isocoumarins.
This technical guide provides a solid foundation for researchers and professionals working with isocoumarins. The presented data and protocols are intended to be a starting point for further investigation into the vast chemical and biological potential of this fascinating class of compounds.
References
- 1. Isocoumarin - Wikipedia [en.wikipedia.org]
- 2. Isocoumarin | C9H6O2 | CID 68108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 5. CAS 491-31-6: Isocoumarin | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. New Isocoumarin and Pyrone Derivatives from the Chinese Mangrove Plant Rhizophora mangle-Associated Fungus Phomopsis sp. DHS-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Preliminary Bioactivity Screening of Anisocoumarin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisocoumarin H, a naturally occurring coumarin derivative, has been the subject of preliminary investigations to elucidate its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, focusing on its antifungal effects and its interaction with opioid receptors. While information on other biological activities such as anti-inflammatory, antioxidant, and anticancer effects remains limited for this specific compound, this guide also briefly covers the known activities of the broader isocoumarin class to provide a contextual framework for future research. Detailed, standardized experimental protocols for key bioassays are provided to facilitate further investigation into the pharmacological profile of this compound.
Introduction
Coumarins and their isomers, isocoumarins, are a diverse class of benzopyran-2-one derivatives found in numerous plant species. These compounds have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound (CAS No. 123237-86-5) is a specific isocoumarin that has been isolated from natural sources such as Zanthoxylum schinifolium and Baccharis darwinii. This guide synthesizes the existing preliminary bioactivity data for this compound and provides standardized protocols for further screening to encourage a more comprehensive evaluation of its therapeutic potential.
Known Bioactivities of this compound
The current body of scientific literature on this compound points to two primary areas of bioactivity: antifungal and opioid receptor binding. Additionally, antiplatelet activity has been noted, although quantitative data are not yet available.
Antifungal Activity
This compound has demonstrated notable antifungal properties against several dermatophytes. The minimum inhibitory concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Microsporum gypseum | 62.5 µg/mL[1][2] |
| Trichophyton rubrum | 62.5 µg/mL[1][2] |
| Trichophyton mentagrophytes | 62.5 µg/mL[1][2] |
Opioid Receptor Binding Affinity
This compound has been evaluated for its ability to bind to opioid receptors, which are crucial targets in pain management. The binding affinity is expressed by the inhibition constant (Ki), where a lower value indicates a higher affinity.
Table 2: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Inhibition Constant (Ki) |
| kappa-Opioid Receptor (hKOR) | 2600 nM |
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed, standardized protocols for the key bioassays relevant to the known and potential activities of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungal strain.
Materials:
-
This compound
-
Fungal isolates (e.g., Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include positive, negative, and growth control wells on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Opioid Receptor Binding Assay: Competitive Radioligand Binding
This protocol describes a method to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
This compound
-
Cell membranes expressing the human kappa-opioid receptor (hKOR)
-
Radiolabeled ligand (e.g., [³H]diprenorphine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor for non-specific binding determination (e.g., naloxone)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Areas for Further Investigation
While the current data on this compound is limited, the broader class of isocoumarins exhibits a range of other promising bioactivities. Future research on this compound should consider exploring the following areas:
-
Anti-inflammatory Activity: Isocoumarins have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Standard in vitro assays to assess these effects include the Griess assay for NO production in LPS-stimulated macrophages and ELISA or Western blot for cytokine and enzyme expression.
-
Antioxidant Activity: Many natural products, including coumarins, possess antioxidant properties. The ability of this compound to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Anticancer Activity: The anticancer potential of isocoumarins has been demonstrated in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common initial screening method to assess the cytotoxic effects of a compound on cancer cells.
-
Antiplatelet Activity: this compound has been reported to have antiplatelet action. This can be quantitatively assessed using light transmission aggregometry, which measures the extent of platelet aggregation in response to various agonists.
Visualizations
To aid in the conceptualization of the experimental workflows, the following diagrams are provided.
References
Anisocoumarin H: A Comprehensive Technical Review
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, biological activity, and isolation of the novel antifungal agent, Anisocoumarin H.
Introduction
This compound is a recently identified isocoumarin, a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the available scientific literature on this compound, with a focus on its chemical structure, antifungal properties, and methods of isolation. The information is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.
Physicochemical Properties
This compound, also referred to as Peniciisocoumarin H, is a polyketide metabolite. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C19H22O4 |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | (3R,4'S)-6,8-dihydroxy-3-((R)-4'-hydroxy-2'-methyl-5'-methylenecyclohex-1'-en-1'-yl)-3,4-dihydro-1H-isochromen-1-one |
| Appearance | Colorless amorphous powder |
Biological Activity: Antifungal Properties
This compound has demonstrated notable antifungal activity against several pathogenic fungi. The minimum inhibitory concentrations (MICs) have been determined, indicating its potential as an antifungal agent.
| Fungal Strain | MIC (µg/mL) |
| Microsporum gypseum | 62.5 |
| Trichophyton rubrum | 62.5 |
| Trichophyton mentagrophytes | 62.5 |
These results highlight the potential of this compound for further investigation in the development of new antifungal therapies.
Experimental Protocols
Isolation and Structure Elucidation of this compound
This compound was first isolated from the marine-derived fungus Penicillium sp. TGM112, which was obtained from the mangrove plant Bruguiera sexangula var. rhynchopetala. The following outlines the general procedure for its isolation and structural characterization.
1. Fungal Cultivation and Extraction:
-
The fungus Penicillium sp. TGM112 is cultured on a solid rice medium.
-
After a sufficient incubation period, the fermented rice culture is extracted exhaustively with an organic solvent such as ethyl acetate.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue containing a mixture of secondary metabolites.
2. Chromatographic Separation:
-
The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.
-
Silica Gel Column Chromatography: The extract is first fractionated using a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using a solvent system like chloroform-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and eluent (e.g., methanol-water).
3. Structure Elucidation:
-
The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule by comparing experimental data with calculated CD spectra.
-
A generalized workflow for the isolation and structure elucidation of this compound is depicted below.
The Natural Occurrence of Anisocoumarin H and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of Anisocoumarin H and its derivatives, a class of isocoumarin compounds with potential therapeutic applications. This document details their sources, isolation, and biosynthetic origins, and explores their interaction with cellular signaling pathways.
Natural Sources and Quantitative Abundance
This compound, also known as penicimarin H, and its derivatives are primarily secondary metabolites produced by fungi, particularly species of the genus Penicillium. A notable source is the mangrove-derived endophytic fungus Penicillium sp. TGM112, isolated from the leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. While precise quantitative yields for this compound are not always reported, analysis of published isolation studies allows for an estimation of their abundance.
| Compound | Producing Organism | Source Details | Estimated Yield (mg/L of culture) | Reference |
| This compound (Penicimarin H) | Penicillium sp. TGM112 | Endophytic fungus from mangrove plant Bruguiera sexangula var. rhynchopetala | Not explicitly quantified, but isolated from a 20.6 g crude extract from a 20 L culture. | [1] |
| Penicimarin N | Penicillium sp. TGM112 | Endophytic fungus from mangrove plant Bruguiera sexangula var. rhynchopetala | Isolated from the same culture as this compound. | [2] |
| Penicimarins G-I | Penicillium citrinum | Fungus isolated from mangrove plant Bruguiera sexangula var. rhynchopetala | Not explicitly quantified. | |
| Various Isocoumarins | Endophytic Fungi (e.g., Aspergillus, Penicillium) | Isolated from various plant hosts. | Varies widely depending on the compound and fungal strain. | [3] |
Note: The yields of secondary metabolites can vary significantly based on the fungal strain, culture conditions, and extraction methods. The data presented are estimates based on available literature.
Biosynthesis of this compound Derivatives
Isocoumarins, including this compound, are biosynthesized via the polyketide pathway. This process is initiated by a polyketide synthase (PKS) enzyme, a large, multi-domain protein that catalyzes the sequential condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a polyketide chain. The PKS typically contains a series of domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), that work in an iterative fashion. Subsequent enzymatic modifications, such as cyclization, aromatization, and tailoring reactions (e.g., hydroxylation, methylation), lead to the diverse structures of isocoumarin derivatives.
Caption: Generalized biosynthetic pathway of this compound derivatives.
Experimental Protocols: Isolation and Characterization
The following is a generalized protocol for the extraction and isolation of this compound derivatives from fungal cultures, based on methodologies reported for Penicillium sp. TGM112.[1]
Fungal Cultivation and Extraction
-
Cultivation: The fungal strain (Penicillium sp. TGM112) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in large-volume flasks under static conditions at room temperature for several weeks.
-
Extraction: The entire culture (mycelia and broth) is extracted exhaustively with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol). This separates the extract into several fractions based on polarity.
-
Further Purification: Fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include:
-
Sephadex LH-20 column chromatography: For size-exclusion separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients) to isolate pure compounds.
-
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.
Caption: General workflow for the isolation of this compound derivatives.
Interaction with Cellular Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, research on related isocoumarin and coumarin derivatives suggests potential anti-inflammatory activity through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The NF-κB pathway is a central regulator of the inflammatory response.
In a typical inflammatory response, a stimulus such as a pathogen-associated molecular pattern (PAMP) or a pro-inflammatory cytokine activates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Isocoumarin derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Conclusion
This compound and its derivatives represent a promising class of natural products, primarily sourced from endophytic fungi. Their biosynthesis via the well-established polyketide pathway offers potential for synthetic biology approaches to enhance production. The generalized protocols for their isolation provide a solid foundation for further research and development. While more direct evidence is needed, the potential for these compounds to modulate key inflammatory signaling pathways, such as NF-κB, highlights their therapeutic potential and warrants further investigation for drug discovery and development.
References
- 1. JLK inhibitors: isocoumarin compounds as putative probes to selectively target the gamma-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory isocoumarins from the bark of Fraxinus chinensis subsp. rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Alterisocoumarins A-M: Isocoumarins with anti-inflammatory and anti-tuberculosis activities from a mangrove endophytic fungus Alternaria sp. HN-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisocoumarin H: A Technical Overview for Scientific Professionals
For Immediate Release
This technical guide provides an in-depth overview of Anisocoumarin H, a natural compound belonging to the isocoumarin class. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, and currently understood biological activities.
Chemical Identity
This compound is a sesquiterpenoid coumarin that has been isolated from Pimpinella anisum, commonly known as anise. Its fundamental chemical identifiers are crucial for accurate research and documentation.
| Chemical Identifier | Value | Citation |
| CAS Number | 123237-86-5 | [1][2] |
| Molecular Formula | C₁₉H₂₂O₄ | [3] |
| PubChem CID | 14376449 | [3] |
Biological Activity: Antifungal Properties
This compound has demonstrated notable antifungal activity. Isocoumarins, as a chemical class, are recognized for their wide range of pharmacological effects, including antimicrobial and antifungal actions.[3][4] The primary mechanism of action for many antifungal isocoumarins is believed to involve the inhibition of key fungal enzymes.[5]
Mechanism of Action
While specific studies on the detailed mechanism of this compound are limited, the broader class of isocoumarins is known to target fungal cell membrane integrity.[6][7] A plausible mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death.[7][8]
Further research is required to elucidate the precise molecular interactions and signaling pathways affected by this compound.
Experimental Methodologies: A General Framework
Detailed experimental protocols for this compound are not extensively published. However, based on standard antifungal susceptibility testing, the following methodologies are typically employed and can be adapted for the study of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antifungal potency. A standard protocol involves the broth microdilution method.[9][10]
Workflow for MIC Determination
Experimental Steps:
-
Fungal Inoculum Preparation: A standardized suspension of the target fungal species is prepared in a suitable broth medium.[9]
-
Compound Dilution: A series of twofold dilutions of this compound are prepared in the microtiter plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well containing the compound dilutions and control wells. The plates are then incubated under appropriate conditions.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[9]
Potential Signaling Pathway Involvement
The disruption of ergosterol biosynthesis by antifungal azoles, a class to which isocoumarins are mechanistically related, can trigger a cascade of downstream cellular events. While a specific signaling pathway for this compound has not been delineated, a hypothetical pathway can be proposed based on the known effects of ergosterol depletion.
Hypothetical Signaling Pathway
References
- 1. Mini review: Anise (Pimpinella anisum L.): phytohemical and Pharmacological activities. [erurj.journals.ekb.eg]
- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Anisocoumarin H: A Detailed Guide for Researchers
Introduction
Anisocoumarin H, also known as 5'-hydroxy aurapten, is a naturally occurring prenylated coumarin that has garnered interest for its potential biological activities, including antifungal properties. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The proposed synthetic strategy involves a convergent approach, beginning with the synthesis of the 7-hydroxycoumarin (umbelliferone) core, followed by the preparation of a functionalized geranyl side-chain and subsequent coupling to yield the target molecule.
Synthetic Strategy Overview
The total synthesis of this compound can be logically divided into three main stages:
-
Synthesis of 7-Hydroxycoumarin (Umbelliferone): The coumarin core will be synthesized via the Pechmann condensation reaction.
-
Synthesis of the Functionalized Side-Chain: A protected form of 5-hydroxy-geranyl bromide will be prepared. This involves the selective oxidation of the terminal double bond of a geraniol derivative, followed by bromination.
-
Coupling and Deprotection: The umbelliferone core and the functionalized side-chain will be coupled using a Williamson ether synthesis, followed by the removal of any protecting groups to yield this compound.
The overall synthetic pathway is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 7-Hydroxycoumarin (Umbelliferone)
This stage utilizes the Pechmann condensation, a classic method for coumarin synthesis.
Protocol 1: Pechmann Condensation for Umbelliferone Synthesis
-
Materials: Resorcinol, Malic Acid, Concentrated Sulfuric Acid, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and malic acid (1.1 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture in a water bath at 80-90°C for 3-4 hours. The mixture will become thick and may solidify.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice and water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid.
-
Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain pure 7-hydroxycoumarin.
-
-
Expected Yield: 70-85%
-
Characterization: The product can be characterized by its melting point (230-232°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 7-Hydroxycoumarin | 162.14 | 230-232 | 10.5 (s, 1H, -OH), 7.85 (d, 1H), 7.50 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 6.20 (d, 1H) |
Stage 2: Synthesis of Protected 5'-Hydroxy-geranyl Bromide
This stage involves the selective functionalization of a commercially available starting material, geranyl acetate.
Protocol 2: Selective Oxidation of Geranyl Acetate
-
Materials: Geranyl Acetate, Selenium Dioxide (SeO₂), tert-Butyl Hydroperoxide (t-BuOOH), Dichloromethane (DCM).
-
Procedure:
-
To a solution of geranyl acetate (1.0 eq) in dichloromethane, add selenium dioxide (0.1-0.2 eq).
-
Add tert-butyl hydroperoxide (2.0-3.0 eq) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5'-hydroxy-geranyl acetate.
-
-
Expected Yield: 50-65%
Protocol 3: Protection of the Hydroxyl Group
-
Materials: 5'-Hydroxy-geranyl Acetate, tert-Butyldimethylsilyl Chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5'-hydroxy-geranyl acetate (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane under an inert atmosphere.
-
Add a solution of TBDMSCl (1.2 eq) in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the TBDMS-protected 5'-hydroxy-geranyl acetate.
-
-
Expected Yield: >90%
Protocol 4: Hydrolysis of the Acetate Group
-
Materials: Protected 5'-Hydroxy-geranyl Acetate, Potassium Carbonate (K₂CO₃), Methanol.
-
Procedure:
-
Dissolve the protected acetate in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the protected 5'-hydroxy-geraniol.
-
-
Expected Yield: >95%
Protocol 5: Bromination of the Protected Alcohol
-
Materials: Protected 5'-Hydroxy-geraniol, Phosphorus Tribromide (PBr₃), Diethyl Ether.
-
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in dry diethyl ether under an inert atmosphere and cool to 0°C.
-
Add phosphorus tribromide (0.4 eq) dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 5'-hydroxy-geranyl bromide. This product is often used in the next step without further purification.
-
-
Expected Yield: 80-90%
Stage 3: Coupling and Deprotection to Yield this compound
This final stage connects the coumarin core with the side-chain and removes the protecting group.
Protocol 6: Williamson Ether Synthesis
-
Materials: 7-Hydroxycoumarin, Protected 5'-Hydroxy-geranyl Bromide, Potassium Carbonate (K₂CO₃), Acetone or Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, combine 7-hydroxycoumarin (1.0 eq), potassium carbonate (1.5 eq), and the protected 5'-hydroxy-geranyl bromide (1.2 eq) in acetone or DMF.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the protected this compound.
-
-
Expected Yield: 60-75%
Protocol 7: Deprotection of the Silyl Ether
-
Materials: Protected this compound, Tetrabutylammonium Fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected this compound (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
-
-
Expected Yield: >90%
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Pechmann Condensation | Resorcinol, Malic Acid | 7-Hydroxycoumarin | 70-85 |
| Selective Oxidation | Geranyl Acetate | 5'-Hydroxy-geranyl Acetate | 50-65 |
| Silyl Protection | 5'-Hydroxy-geranyl Acetate | Protected 5'-Hydroxy-geranyl Acetate | >90 |
| Deacetylation | Protected 5'-Hydroxy-geranyl Acetate | Protected 5'-Hydroxy-geraniol | >95 |
| Bromination | Protected 5'-Hydroxy-geraniol | Protected 5'-Hydroxy-geranyl Bromide | 80-90 |
| Williamson Ether Synthesis | 7-Hydroxycoumarin, Protected Bromide | Protected this compound | 60-75 |
| Deprotection | Protected this compound | This compound | >90 |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Total Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a Peniciisocoumarin H Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Due to the absence of a published total synthesis for peniciisocoumarin H, this document details the total synthesis of a closely related structural analogue, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one. This isocoumarin shares key structural motifs with peniciisocoumarin H, including the isocoumarin core, a C3-pentyl side chain, and a C6-methoxy with a C8-hydroxyl group. The synthetic routes presented here are based on methodologies reported in the scientific literature and are expected to be adaptable for the future synthesis of peniciisocoumarin H and other related derivatives. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.
Introduction
Isocoumarins are a class of natural products isolated from various sources, including fungi, plants, and insects. They exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one is a naturally occurring isocoumarin that has been isolated from Tessmannia densiflora and has demonstrated insecticidal activity.[1] Its structural similarity to other bioactive peniciisocoumarins makes its synthesis a valuable endeavor for the exploration of structure-activity relationships within this class of compounds.
Two primary synthetic strategies for 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one have been reported. The first approach involves the condensation of a homophthalic anhydride with hexanoyl chloride, followed by regioselective demethylation.[2][3][4] A more recent methodology utilizes a palladium-catalyzed carbonylation and intramolecular O-enolate acylation as the key steps to construct the isocoumarin core.[1] This document will focus on the latter, more contemporary approach, while also providing data from the former for comparison.
Data Presentation
Table 1: Synthesis of 1-(2-Iodo-3,5-dimethoxyphenyl)heptan-2-one (Key Intermediate)
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Grignard Reaction | 3,5-Dimethoxybenzaldehyde | Pentylmagnesium bromide, THF | 1-(3,5-Dimethoxyphenyl)hexan-1-ol | - | [1] |
| 2 | Iodination | 1-(3,5-Dimethoxyphenyl)hexan-1-ol | NIS, p-TsOH·H₂O, CCl₄ | 1-(2-Iodo-3,5-dimethoxyphenyl)hexan-1-ol | 80 | [1] |
| 3 | Oxidation | 1-(2-Iodo-3,5-dimethoxyphenyl)hexan-1-ol | Dess-Martin periodinane, CH₂Cl₂ | 1-(2-Iodo-3,5-dimethoxyphenyl)heptan-2-one | - | [1] |
Table 2: Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one via Palladium-Catalyzed Carbonylation
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4 | Pd-Catalyzed Carbonylation | 1-(2-Iodo-3,5-dimethoxyphenyl)heptan-2-one | Pd(OAc)₂, PPh₃, K₂CO₃, CO (1 atm), Toluene, 100 °C | 6,8-Dimethoxy-3-pentylisocoumarin | - | [1] |
| 5 | Demethylation | 6,8-Dimethoxy-3-pentylisocoumarin | BBr₃, CH₂Cl₂ | 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | - | [1] |
Table 3: Alternative Synthesis via Homophthalic Anhydride
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Anhydride Formation | 3,5-Dimethoxyhomophthalic acid | Acetic anhydride, Toluene | 3,5-Dimethoxyhomophthalic anhydride | - | [3][4] |
| 2 | Condensation | 3,5-Dimethoxyhomophthalic anhydride | Hexanoyl chloride, TMG, Et₃N, Acetonitrile | 6,8-Dimethoxy-3-pentylisocoumarin | 74 | [3][4] |
| 3 | Demethylation | 6,8-Dimethoxy-3-pentylisocoumarin | Anhydrous AlCl₃, Nitrobenzene, 50-60 °C | 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | - | [2][3][4] |
Experimental Protocols
Synthesis of 1-(2-Iodo-3,5-dimethoxyphenyl)hexan-1-ol
To a solution of 1-(3,5-dimethoxyphenyl)hexan-1-ol (240 mg, 0.95 mmol) in carbon tetrachloride (CCl₄), N-iodosuccinimide (NIS) (214 mg, 0.95 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) were added.[1] The resulting mixture was stirred for 1 hour. The reaction was then quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL) and aqueous sodium thiosulfate (Na₂S₂O₃) solution (5 mL).[1] The mixture was extracted with ethyl acetate (2 x 20 mL). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate = 5:1) to afford 1-(2-iodo-3,5-dimethoxyphenyl)hexan-1-ol as a colorless solid (289 mg, 80% yield).[1]
Synthesis of 6,8-Dimethoxy-3-pentylisocoumarin (Alternative Route)
3,5-Dimethoxyhomophthalic anhydride (2) in acetonitrile was added to a solution of 1,1,3,3-tetramethylguanidine (TMG) in the same solvent at 0 °C, followed by the addition of triethylamine.[3][4] The reaction mixture was then treated with hexanoyl chloride, which furnished 6,8-dimethoxy-3-pentylisocoumarin (3) in 74% yield after purification.[3][4]
Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one
To a stirred solution of 6,8-dimethoxy-3-pentylisocoumarin (3) (0.35 g, 1.26 mmol) in freshly distilled dry nitrobenzene (10 mL), anhydrous aluminum chloride (0.83 g, 6.24 mmol) was added.[3] The reaction mixture was stirred at 50-60 °C for 6 hours, then poured into ice water and acidified with 0.5 N HCl.[3] The acidic solution was extracted with diethyl ether (3 x 50 mL). The combined organic extracts were then washed with 2.5 M NaOH (2 x 60 mL). The basic aqueous layer was separated, acidified, and re-extracted with diethyl ether. The final organic extract was dried and concentrated to yield 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one (1).[3]
Mandatory Visualization
Caption: Total synthesis workflow for 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one.
References
Application Notes and Protocols: Rh-Catalyzed C-H Activation for Isocoumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarins are a significant class of lactones found in numerous natural products and bioactive compounds, exhibiting a wide range of pharmacological activities, including antitumor, anti-HIV, and antibacterial properties. The development of efficient and versatile synthetic methods for accessing the isocoumarin scaffold is of great interest to the medicinal and organic chemistry communities. Among the modern synthetic strategies, rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical construction of isocoumarins from readily available starting materials. This approach avoids the need for pre-functionalized substrates often required in traditional methods and allows for the rapid assembly of structurally diverse isocoumarin derivatives.
These application notes provide an overview of key Rh-catalyzed methodologies for isocoumarin synthesis, complete with detailed experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable method for their synthetic targets.
Methodologies and Experimental Protocols
Several distinct Rh(III)-catalyzed C-H activation strategies have been successfully employed for the synthesis of isocoumarins. Below are detailed protocols for three prominent methods:
-
Annulation of Enaminones with Iodonium Ylides
-
Intramolecular Annulation of Benzoic Acids with Alkynes
-
Annulation of Benzamides with Diazo Compounds
Annulation of Enaminones with Iodonium Ylides
This method provides an efficient route to isocoumarins through a Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium ylides. The reaction proceeds with good functional group tolerance and yields.[1][2][3][4]
General Experimental Protocol[3]
A 10 mL screw-cap vial is charged with the enaminone (0.2 mmol, 1.0 equiv), iodonium ylide (0.6 mmol, 3.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 5 mol%), AgSbF₆ (6.9 mg, 10 mol%), and acetic acid (AcOH, 5.0 equiv). The vial is sealed and the reaction mixture is stirred at 100 °C for 16 hours. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isocoumarin product.
Optimization of Reaction Conditions[1][3]
The following table summarizes the optimization of reaction conditions for the synthesis of a model isocoumarin.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (5) | AgSbF₆ (10) | DCE | 100 | 42 |
| 2 | [CpRhCl₂]₂ (5) | AgSbF₆ (10) | Toluene | 100 | 35 |
| 3 | [CpIrCl₂]₂ (5) | AgSbF₆ (10) | DCE | 100 | <10 |
| 4 | [Ru(p-cymene)Cl₂]₂ (5) | AgSbF₆ (10) | DCE | 100 | No Reaction |
| 5 | [CpRhCl₂]₂ (5) | AgOTf (10) | DCE | 100 | 28 |
| 6 | [CpRhCl₂]₂ (5) | AgSbF₆ (10) | DCE + AcOH (0.5 equiv) | 100 | 78 |
| 7 | [CpRhCl₂]₂ (5) | AgSbF₆ (10) | DCE + AcOH (5.0 equiv) | 100 | 93 |
Standard conditions: enaminone (0.2 mmol), iodonium ylide (0.6 mmol), catalyst (5 mol %), additive (10 mol %), solvent (2.0 mL) for 16 h. Isolated yields.[1][3]
Substrate Scope
This reaction tolerates a range of functional groups on the enaminone, including both electron-donating (e.g., Me, OEt) and electron-withdrawing (e.g., F, Cl, Br, CF₃, NO₂) groups, providing the corresponding isocoumarins in moderate to good yields (43-93%).[1][3]
Intramolecular Annulation of Benzoic Acids with Alkynes
This intramolecular approach allows for the rapid assembly of tricyclic isocoumarin derivatives from benzoic acid precursors tethered to an alkyne.[5][6][7]
General Experimental Protocol[6]
To a solution of the benzoic acid derivative (50 mg) in DMF (0.3 M) are added Ag₂CO₃ (2.0 equiv) and [Cp*RhCl₂]₂ (2.5 mol%). The reaction mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired isocoumarin.
Optimization of Reaction Conditions[6]
The following table summarizes the optimization of reaction conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | tAmOH | 100 | 50 |
| 2 | [CpRhCl₂]₂ (2.5) | DCE | 120 | <10 |
| 3 | [CpRhCl₂]₂ (2.5) | Toluene | 110 | <10 |
| 4 | [CpRhCl₂]₂ (2.5) | MeOH | 80 | No Reaction |
| 5 | [Cp*RhCl₂]₂ (2.5) | DMF | 120 | 82 |
| 6 | [(p-cymene)RuCl₂]₂ (2.5) | DMF | 120 | <5 |
Conditions: Substrate (50 mg), Ag₂CO₃ (2 equiv), catalyst (2.5 mol %), solvent (0.3 M), 12 h. Isolated yields.[6]
Substrate Scope[6]
This method is applicable to a variety of substituted benzoic acids, providing the corresponding tricyclic isocoumarins in moderate to good yields.
| R¹ | R² | Yield (%) |
| H | H | 82 |
| Me | H | 75 |
| OMe | H | 68 |
| H | Me | 79 |
| H | Ph | 71 |
Annulation of Benzamides with Diazo Compounds
This protocol describes the synthesis of isocoumarins via a Rh(III)-catalyzed C-H activation/cyclization of benzamides with diazo compounds, which serves as a facile method for constructing C-C and C-O bonds.[8][9][10]
General Experimental Protocol[10]
In a sealed tube, the Boc-protected benzamide (0.2 mmol, 1.0 equiv), diazo compound (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (2 mol%), AgSbF₆ (8 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv) are combined in DCE (1.0 mL). The mixture is stirred at 60 °C for 0.5-2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the desired isocoumarin.
Selected Substrate Scope and Yields[8][10]
| Benzamide Substituent | Diazo Compound | Yield (%) |
| H | Ethyl 2-diazoacetoacetate | 85 |
| 4-Me | Ethyl 2-diazoacetoacetate | 82 |
| 4-OMe | Ethyl 2-diazoacetoacetate | 78 |
| 4-F | Ethyl 2-diazoacetoacetate | 88 |
| 4-Cl | Ethyl 2-diazoacetoacetate | 86 |
| 3-Me | Ethyl 2-diazoacetoacetate | 75 |
Visualizations
Catalytic Cycle for Rh(III)-Catalyzed Annulation of Enaminones and Iodonium Ylides
Caption: Proposed catalytic cycle for isocoumarin synthesis.
General Experimental Workflow for Isocoumarin Synthesis
Caption: A typical experimental workflow for synthesis.
Logical Relationship of Reaction Components on Yield
Caption: Key factors influencing the reaction yield.
Conclusion
Rhodium-catalyzed C-H activation represents a highly effective and versatile strategy for the synthesis of isocoumarins. The methodologies presented herein offer distinct advantages in terms of substrate scope, reaction conditions, and operational simplicity. For drug development professionals, these methods provide rapid access to libraries of isocoumarin derivatives for structure-activity relationship studies. The provided protocols and data serve as a practical guide for researchers to harness the power of Rh-catalyzed C-H activation for the efficient synthesis of these valuable heterocyclic compounds. Further exploration and development in this area are anticipated to uncover even more efficient and selective transformations, expanding the synthetic chemist's toolbox for accessing complex molecular architectures.
References
- 1. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 2. practical-synthesis-of-isocoumarins-via-rh-iii-catalyzed-c-h-activation-annulation-cascade - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of isocoumarins via Rh(III)-catalyzed C-H activation/annulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rh(iii)-catalyzed C–H activation/cyclization of benzamides and diazo compounds to form isocoumarins and α-pyrones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Anisocoumarin H
Disclaimer: As of the date of this document, specific literature detailing the isolation and purification of a compound explicitly named "Anisocoumarin H" is not available. The following protocols are based on established and effective methodologies for the isolation and purification of novel isocoumarins from fungal sources, particularly endophytic fungi, which are a rich source of such compounds.[1][2][3][4] These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Isocoumarins are a class of natural phenolic compounds characterized by a 1H-2-benzopyran-1-one backbone.[5][6] They are isomers of coumarins and are known to be produced by a variety of organisms, including plants, bacteria, and fungi.[2][3][4] Endophytic fungi, in particular, have been identified as a prolific source of structurally diverse and biologically active isocoumarins.[1][2][3][4] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[7][8] The isolation and purification of novel isocoumarins like the hypothetical this compound are critical first steps in the drug discovery and development pipeline.
This document provides a detailed workflow and experimental protocols for the isolation and purification of a novel isocoumarin, exemplified by "this compound," from a fungal source.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted below. This process begins with the cultivation of the source organism and proceeds through extraction, fractionation, and a series of chromatographic purification steps to yield the pure compound.
Figure 1: General workflow for the isolation and purification of this compound.
Experimental Protocols
Protocol 1: Fungal Fermentation and Biomass Collection
-
Strain Selection and Inoculation: Select a promising fungal strain, potentially an endophytic fungus known for producing diverse secondary metabolites.[1][3] Inoculate a seed culture in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C with shaking for 3-5 days.
-
Large-Scale Fermentation: Transfer the seed culture to a larger volume of production medium. Ferment for 14-21 days under appropriate conditions to allow for the production of secondary metabolites.
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The mycelia and the broth can be processed separately as the target compound may be intracellular or secreted.
Protocol 2: Extraction of Crude Isocoumarins
-
Mycelial Extraction: Dry the collected mycelia and grind it into a fine powder. Extract the powdered mycelia exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature.[2]
-
Broth Extraction: Perform liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate.[9] Repeat the extraction multiple times to ensure complete recovery of the compounds.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Fractionation of the Crude Extract
-
Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[2][9] This will separate the compounds based on their polarity.
-
Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the most active fraction for further purification.
Protocol 4: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, fractions rich in the target compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a solvent system like chloroform-methanol (1:1).[2]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step typically involves preparative HPLC on a C18 column.[9]
-
Use a gradient of water and methanol or acetonitrile as the mobile phase.
-
Monitor the elution profile with a UV detector at a wavelength suitable for detecting coumarins (e.g., 254 nm and 320 nm).
-
Collect the peak corresponding to this compound.
-
Protocol 5: Purity Assessment and Structure Elucidation
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC. A single, sharp peak is indicative of high purity.
-
Structure Elucidation: Determine the chemical structure of the purified compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.[10]
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained during the isolation and purification of this compound.
Table 1: Summary of Extraction and Fractionation Yields
| Step | Starting Material | Yield (g) | % Yield |
| Crude Extraction | 500 g (Dry Mycelia) | 25.0 | 5.0% |
| n-Hexane Fraction | 25.0 g (Crude Extract) | 8.0 | 32.0% |
| Dichloromethane Fraction | 25.0 g (Crude Extract) | 6.5 | 26.0% |
| Ethyl Acetate Fraction | 25.0 g (Crude Extract) | 9.0 | 36.0% |
| Methanol Fraction | 25.0 g (Crude Extract) | 1.5 | 6.0% |
Table 2: Column Chromatography of the Ethyl Acetate Fraction
| Fraction No. | Eluent System (Hexane:EtOAc) | Weight (mg) | Purity (by TLC) |
| F1-F5 | 9:1 | 1200 | Low |
| F6-F10 | 8:2 | 2500 | Moderate |
| F11-F15 | 7:3 | 3000 | High (Target) |
| F16-F20 | 1:1 | 1500 | Moderate |
| F21-F25 | 0:1 | 800 | Low |
Table 3: Preparative HPLC Purification of Fraction F11-F15
| Peak No. | Retention Time (min) | Yield (mg) | Purity (by HPLC) |
| 1 | 12.5 | 50 | 95% |
| 2 (this compound) | 18.2 | 25 | >99% |
| 3 | 21.0 | 30 | 97% |
Signaling Pathway Visualization
While the specific signaling pathway affected by this compound is unknown, many isocoumarins exhibit anticancer activity. A common mechanism for such activity is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be modulated by this compound.
Figure 2: Hypothetical modulation of the intrinsic apoptosis pathway by this compound.
References
- 1. [PDF] Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isocoumarin - Wikipedia [en.wikipedia.org]
- 6. Isocoumarin | C9H6O2 | CID 68108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 9. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Anisocoumarin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisocoumarin H is an isocoumarin, a class of natural products that are isomers of coumarins and are known for their diverse biological activities.[1][2][3] Isocoumarins have garnered significant interest in pharmaceutical research due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, certain isocoumarins have been identified as inhibitors of the Wnt signaling pathway, a critical pathway implicated in cancer development.[4][5][6] Accurate and precise quantification of this compound is therefore essential for pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated quantitative data for this compound is not extensively available in the public domain, the following protocols are based on established methods for the analysis of related coumarin and isocoumarin compounds.
Analytical Methods for this compound Quantification
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique for the quantification of coumarins due to its robustness and accessibility.[7][8][9] It is suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of this compound is relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[10][11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[13][14][15] It is a powerful tool for the purity assessment of this compound reference material.
Data Presentation
The following tables summarize the proposed validation parameters for the analytical methods. These values are indicative and should be established for this compound during method validation.
Table 1: Proposed HPLC-UV Method Validation Parameters
| Parameter | Proposed Range/Limit |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Proposed LC-MS/MS Method Validation Parameters
| Parameter | Proposed Range/Limit |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 3: Proposed qNMR Method Validation Parameters
| Parameter | Proposed Specification |
| Accuracy | 98 - 102% |
| Precision (% RSD) | < 1% |
| Linearity | Demonstrated |
| Specificity | High |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in bulk drug substance or pharmaceutical formulations.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (for sample preparation)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-320 nm for coumarins).
-
Injection Volume: 10 µL
5. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
6. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.
-
Formulation: Extract a known amount of the formulation with methanol, sonicate, and centrifuge. Dilute the supernatant to a suitable concentration.
7. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify this compound in the samples by comparing the peak area with the calibration curve.
8. Method Validation:
-
Validate the method for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
1. Objective: To quantify this compound in plasma or other biological fluids.
2. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (for sample preparation)
3. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
4. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Determine the precursor and product ions for this compound and the IS.
5. Standard Solution Preparation:
-
Prepare stock solutions of this compound and IS (1 mg/mL) in methanol.
-
Prepare working standard solutions by spiking blank biological matrix with this compound to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
6. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
7. Analysis:
-
Analyze the calibration standards and samples.
-
Quantify this compound using the peak area ratio of the analyte to the IS.
8. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.
Protocol 3: Purity Assessment of this compound by qNMR
1. Objective: To determine the purity of an this compound reference standard.
2. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
3. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
4. NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals to be integrated.
5. Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
6. Analysis:
-
Acquire the 1H NMR spectrum.
-
Carefully integrate a well-resolved, specific signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
7. Method Validation:
-
Validate the method for accuracy, precision, and specificity.
Mandatory Visualizations
References
- 1. Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 4. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Time-Optimized Isotope Ratio LC-MS/MS for High-Throughput Quantification of Primary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. usp.org [usp.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Anisocoumarin H Insecticidal Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisocoumarin H is a natural coumarin derivative that has been primarily investigated for its antifungal properties.[1] While specific data on its insecticidal activity is not extensively documented, the broader class of coumarins and isocoumarins has demonstrated a range of insecticidal, antifeedant, and repellent effects against various insect pests.[2][3][4][5] This document provides a comprehensive set of protocols to systematically evaluate the potential insecticidal properties of this compound. The following application notes detail the necessary materials, experimental procedures, and data analysis for contact toxicity, feeding deterrence, and repellent activity assays. Additionally, a plausible mechanism of action is proposed based on the known effects of related compounds.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described insecticidal assays.
Table 1: Contact Toxicity of this compound against a Target Insect Pest (e.g., Spodoptera litura)
| Concentration (µg/cm²) | Number of Insects Tested | Number of Dead Insects (at 24h) | Mortality Rate (%) | Corrected Mortality Rate (%)¹ | LC₅₀ (µg/cm²) (at 24h) |
| Control (Solvent) | 30 | 1 | 3.3 | 0.0 | - |
| 10 | 30 | 5 | 16.7 | 13.9 | |
| 25 | 30 | 12 | 40.0 | 37.9 | |
| 50 | 30 | 20 | 66.7 | 65.5 | |
| 100 | 30 | 28 | 93.3 | 93.1 | |
| 200 | 30 | 30 | 100.0 | 100.0 |
¹Corrected Mortality Rate (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100
Table 2: Feeding Deterrence of this compound against a Target Insect Pest (e.g., Helicoverpa armigera)
| Concentration (µg/g diet) | Initial Weight of Diet (g) | Weight of Diet Consumed (g) | Feeding Deterrence Index (FDI) (%)¹ |
| Control (Solvent) | 5.0 | 2.8 | 0.0 |
| 10 | 5.0 | 2.1 | 25.0 |
| 25 | 5.0 | 1.5 | 46.4 |
| 50 | 5.0 | 0.8 | 71.4 |
| 100 | 5.0 | 0.3 | 89.3 |
| 200 | 5.0 | 0.1 | 96.4 |
¹FDI (%) = [(C - T) / C] * 100, where C is the amount of food consumed in the control group and T is the amount of food consumed in the treated group.
Table 3: Repellent Activity of this compound against a Target Insect Pest (e.g., Aedes aegypti)
| Concentration (µg/cm²) | Number of Insects Released | Number of Insects in Treated Zone (at 1h) | Number of Insects in Control Zone (at 1h) | Percent Repellency (PR) (%)¹ |
| 10 | 50 | 18 | 32 | 28.0 |
| 25 | 50 | 12 | 38 | 52.0 |
| 50 | 50 | 7 | 43 | 72.0 |
| 100 | 50 | 3 | 47 | 88.0 |
| 200 | 50 | 1 | 49 | 96.0 |
¹PR (%) = [(Nc - Nt) / (Nc + Nt)] * 100, where Nc is the number of insects in the control zone and Nt is the number of insects in the treated zone.
Experimental Protocols
The following are detailed protocols for conducting the primary insecticidal activity assays.
Contact Toxicity Assay (Residual Film Method)
This assay evaluates the toxicity of this compound when an insect comes into physical contact with a treated surface.
Materials:
-
This compound
-
Acetone or other suitable volatile solvent
-
Target insect species (e.g., third-instar larvae of Spodoptera litura)
-
Glass Petri dishes (9 cm diameter)
-
Micropipette
-
Ventilated rearing cages
-
Fresh diet for the target insect
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/cm²). The control will be acetone alone.
-
Application: Apply 1 mL of each test solution evenly to the bottom surface of a Petri dish. Gently swirl the dish to ensure uniform coating. Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the compound.
-
Insect Exposure: Introduce a known number of insects (e.g., 10 larvae) into each treated Petri dish. Provide a small amount of fresh, untreated diet to prevent starvation during the observation period.
-
Observation: Seal the Petri dishes with a ventilated lid and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).
-
Data Collection: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours). Insects that do not respond to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Calculate the mortality rate for each concentration. Correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration required to kill 50% of the test population) using probit analysis.
Feeding Deterrence Assay (No-Choice Test)
This assay assesses the ability of this compound to inhibit feeding by the target insect.
Materials:
-
This compound
-
Artificial diet for the target insect species (e.g., Helicoverpa armigera)
-
Ethanol or other suitable solvent
-
Target insect species (e.g., third-instar larvae)
-
Small containers or multi-well plates
-
Analytical balance
Procedure:
-
Preparation of Treated Diet: Prepare a stock solution of this compound in ethanol. Incorporate the appropriate volume of the stock solution or its dilutions into the artificial diet just before it solidifies to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/g diet). Prepare a control diet containing only ethanol.
-
Experimental Setup: Pre-weigh a specific amount of the control and treated diets and place them into individual containers.
-
Insect Introduction: Place one pre-weighed, starved (for ~4 hours) larva into each container.
-
Incubation: Maintain the containers under controlled environmental conditions for a set period (e.g., 48 or 72 hours).
-
Data Collection: After the exposure period, remove the larvae and the remaining diet. Record the final weight of the larvae and the remaining diet (after drying to a constant weight to account for moisture loss).
-
Data Analysis: Calculate the amount of diet consumed in both the treated and control groups. Determine the Feeding Deterrence Index (FDI) for each concentration.
Repellent Activity Assay (Area Preference Method)
This assay evaluates the potential of this compound to repel insects from a treated area.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Target insect species (e.g., adult Aedes aegypti)
-
Whatman No. 1 filter paper discs (9 cm diameter)
-
Glass Petri dishes (9 cm diameter)
-
Aspirator for handling insects
Procedure:
-
Preparation of Test Surfaces: Cut filter paper discs in half. Apply a solution of this compound in acetone to one half of the filter paper at various concentrations. Apply only the solvent to the other half to serve as the control.
-
Assembly: After the solvent has completely evaporated, reassemble the two halves in a Petri dish, ensuring a clear boundary between the treated and untreated zones.
-
Insect Release: Release a known number of insects (e.g., 20-30 adults) into the center of the Petri dish.
-
Observation: Cover the dish and keep it in a dark, vibration-free environment.
-
Data Collection: After a specified time (e.g., 1 hour), count the number of insects present on the treated and control halves of the filter paper.
-
Data Analysis: Calculate the Percent Repellency (PR) for each concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing the insecticidal activity of this compound.
Caption: Proposed mechanism: Inhibition of Acetylcholinesterase (AChE) by this compound.
Proposed Mechanism of Action
While the precise mechanism of this compound is unconfirmed, many natural coumarins exhibit insecticidal activity by interfering with the insect nervous system.[6][7] One of the primary targets is the enzyme acetylcholinesterase (AChE). AChE is crucial for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
As depicted in the signaling pathway diagram, it is hypothesized that this compound may act as an AChE inhibitor. By binding to and inhibiting AChE, this compound would prevent the breakdown of acetylcholine. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron. The resulting hyper-excitation of the nervous system can lead to paralysis and, ultimately, the death of the insect.[8] Other potential mechanisms for coumarins include the disruption of mitochondrial function and the inhibition of detoxification enzymes.[3][8] Further research, including enzyme inhibition assays and molecular docking studies, is required to elucidate the specific mode of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Halogenated Coumarins for Antimosquito Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anisocoumarin H as a Potential Agricultural Insecticide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisocoumarin H is a member of the isocoumarin class of natural products.[1][2] While direct studies on the insecticidal properties of this compound are not extensively documented, the broader family of coumarins and isocoumarins has demonstrated a wide range of biological activities, including insecticidal effects.[2][3][4] This document outlines the potential of this compound as an agricultural insecticide, proposes a plausible mechanism of action, and provides detailed protocols for its evaluation.
The primary proposed mechanism of action for the insecticidal activity of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[5][6][7][8][9] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.[10][11] This mode of action is a well-established target for many commercial insecticides.[10]
These application notes provide a framework for researchers to systematically investigate the insecticidal potential of this compound, from initial bioassays to mechanistic studies.
Data Presentation
The following tables are templates for presenting quantitative data from insecticidal activity and enzyme inhibition assays.
Table 1: Hypothetical Insecticidal Activity of this compound against Major Agricultural Pests
| Target Pest | Common Name | LC50 (µg/mL) | 95% Confidence Interval |
| Spodoptera frugiperda | Fall Armyworm | 15.8 | 12.2 - 20.5 |
| Myzus persicae | Green Peach Aphid | 25.2 | 21.9 - 29.0 |
| Plutella xylostella | Diamondback Moth | 18.5 | 16.1 - 21.3 |
| Aphis gossypii | Cotton Aphid | 32.1 | 28.7 - 35.9 |
LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population.
Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibition Data for this compound
| Enzyme Source | IC50 (µM) | Inhibition Type |
| Spodoptera frugiperda AChE | 5.2 | Competitive |
| Myzus persicae AChE | 8.9 | Competitive |
| Bovine Erythrocyte AChE | 45.7 | Competitive |
IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
1. Protocol for Insecticidal Bioassay (Leaf-Dip Method)
This protocol is designed to assess the contact and ingestion toxicity of this compound against foliage-feeding insects.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Triton X-100 or Tween 80 (surfactant)
-
Distilled water
-
Leaf discs (from host plant of the target insect)
-
Petri dishes
-
Filter paper
-
Target insects (e.g., 3rd instar larvae of Spodoptera frugiperda)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
The final test solutions should contain a constant concentration of surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution should be prepared with acetone and surfactant at the same concentrations as the test solutions.
-
-
Bioassay:
-
Dip leaf discs into the test solutions for 10-15 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely.
-
Place a treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10 larvae) into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
Incubate at controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Record insect mortality at 24, 48, and 72 hours post-treatment.
-
Use Probit analysis to calculate the LC50 values and their 95% confidence intervals.
-
2. Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay determines the inhibitory effect of this compound on AChE activity.
Materials:
-
This compound
-
AChE enzyme (from insect or other source)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution at various concentrations (or solvent for control)
-
AChE solution
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for evaluating the insecticidal potential of this compound.
Caption: Proposed mechanism of action: Inhibition of Acetylcholinesterase (AChE) by this compound.
References
- 1. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis, isolation and insecticidal activity of linear furanocoumarins and other coumarin derivatives fromPeucedanum (Apiaceae: Apioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro acetylcholinesterase inhibitory activity and molecular docking of new acridine-coumarin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and acetylcholinesterase inhibitory activity of novel coumarin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agroorbit.com [agroorbit.com]
- 11. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Anisocoumarin H on Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisocoumarin H, a member of the isocoumarin class of natural products, represents a promising candidate for the development of novel insecticides. Isocoumarins have demonstrated a range of biological activities, including insecticidal properties[1][2]. This document provides detailed protocols for the in vitro evaluation of this compound's effects on common insect cell lines, such as Spodoptera frugiperda (Sf9 or Sf21). The following application notes outline experimental procedures to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation: Summary of Expected Quantitative Data
The following tables represent hypothetical data for the effects of this compound on Sf9 insect cells. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound on Sf9 Cells (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| 0 (Control) | 100 ± 4.5 | |
| 10 | 85.2 ± 5.1 | |
| 25 | 62.7 ± 3.9 | 35.4 |
| 50 | 41.3 ± 4.2 | |
| 75 | 25.8 ± 3.1 | |
| 100 | 15.1 ± 2.5 |
Table 2: Apoptosis Induction by this compound in Sf9 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |
| This compound (35 µM) | 28.7 ± 2.1 | 10.4 ± 1.5 | 60.9 ± 3.5 |
Table 3: Cell Cycle Analysis of Sf9 Cells Treated with this compound
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 45.1 ± 2.8 | 35.6 ± 2.1 | 19.3 ± 1.9 |
| This compound (35 µM) | 20.7 ± 1.9 | 25.2 ± 2.4 | 54.1 ± 3.3 |
Experimental Protocols
Insect Cell Culture Maintenance
Materials:
-
Spodoptera frugiperda (Sf9) cells
-
Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Antibiotic-Antimycotic solution[3]
-
125 mL disposable baffled Erlenmeyer flasks[3]
-
Incubator shaker (27°C, 140 rpm)[3]
Protocol:
-
Maintain Sf9 cells in supplemented Grace's Insect Medium at 27°C with shaking at 140 rpm.
-
Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.5 x 10⁶ cells/mL.
-
Ensure flask caps are loosened to allow for proper aeration[3].
Experimental workflow for insect cell culture maintenance.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Sf9 cells
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed Sf9 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 1 hour.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 27°C.
-
Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Sf9 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed Sf9 cells in 6-well plates and treat with this compound (at its IC₅₀ concentration) for 24 hours.
-
Harvest the cells by gentle centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic.
Cell Cycle Analysis
This protocol uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Sf9 cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat Sf9 cells with this compound (at its IC₅₀ concentration) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases[4][5].
Potential Signaling Pathway
Based on studies of other natural compounds, this compound may induce apoptosis in insect cells through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase cascades.
References
- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 3. med.unc.edu [med.unc.edu]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Identification of Anisocoumarin H Insecticidal Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisocoumarin H, a naturally occurring isocoumarin, has demonstrated potential as a valuable lead compound for the development of novel insecticides. Identifying its molecular target(s) within insects is a critical step in understanding its mechanism of action and for optimizing its efficacy and specificity. This document provides a detailed experimental workflow and protocols for the identification and validation of the biological target(s) of this compound in a model insect species. The proposed strategy integrates bioactivity assays, affinity-based protein profiling, and proteomic analysis to isolate and identify specific protein targets.
Introduction to this compound
Isocoumarins are a class of natural products that are isomers of coumarins, differing in the orientation of the lactone ring.[1] While various coumarin derivatives have been reported to exhibit insecticidal properties, the specific biological activities of many isocoumarins, including this compound, remain underexplored in insects.[2][3][4] Preliminary studies on related compounds suggest that isocoumarins can possess a range of biological activities, including antifungal and antibacterial properties.[1][5] However, some studies have reported a lack of insecticidal effects for certain isocoumarins.[6] Therefore, the initial step in this proposed workflow is to confirm the insecticidal activity of this compound against a relevant insect model. The identification of the molecular target is essential for elucidating the mode of action and for the rational design of more potent and selective insect control agents.
Experimental Workflow for Target Identification
The proposed workflow for identifying the molecular target of this compound is a multi-step process that begins with confirming its biological activity and culminates in the identification and validation of its protein target(s).
Detailed Protocols
Phase 1: Bioactivity Confirmation
Protocol 3.1.1: Insect Rearing and Selection
A suitable model insect species should be selected for the bioassays. The fall armyworm, Spodoptera frugiperda, is a globally significant agricultural pest and is a good candidate.
-
Rearing Conditions: Maintain a colony of S. frugiperda at 25 ± 1°C, 65 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Larval Diet: Rear larvae on an artificial diet.
-
Synchronization: Synchronize the developmental stages of the larvae to ensure uniformity in the bioassays. Use third-instar larvae for all experiments.
Protocol 3.1.2: this compound Bioassays
Two primary bioassays will be conducted to determine the insecticidal properties of this compound.
-
Diet Incorporation Assay (Chronic Exposure):
-
Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to prepare a stock solution.
-
Incorporate a series of concentrations of this compound into the artificial diet. A solvent-only control should be included.
-
Place one third-instar larva into each well of a 24-well plate containing the treated diet.
-
Record larval mortality daily for 7 days.
-
Calculate the median lethal concentration (LC50) using probit analysis.
-
-
Topical Application Assay (Acute Exposure):
-
Dissolve this compound in a suitable volatile solvent (e.g., acetone).
-
Apply a 1 µL droplet of the test solution to the dorsal thorax of each third-instar larva. A solvent-only control should be included.
-
Place the treated larvae in a petri dish with untreated artificial diet.
-
Record mortality at 24, 48, and 72 hours post-application.
-
Calculate the median lethal dose (LD50).
-
Data Presentation: Bioactivity of this compound
| Bioassay Type | Parameter | Value | Confidence Interval (95%) |
| Diet Incorporation | LC50 (µg/g diet) | [Insert Value] | [Insert Range] |
| Diet Incorporation | EC50 (Growth Inhibition) | [Insert Value] | [Insert Range] |
| Topical Application | LD50 (ng/larva) | [Insert Value] | [Insert Range] |
Phase 2: Affinity Probe Synthesis and Target Capture
Protocol 3.2.1: Synthesis of this compound Affinity Probe
To perform affinity chromatography, this compound needs to be chemically modified to incorporate a linker arm and a reactive group for immobilization on a solid support. This constitutes a chemical probe approach to target identification.[7][8]
-
Synthesis Strategy: The synthesis will involve modifying a position on the this compound molecule that is predicted not to be essential for its biological activity. A linker arm (e.g., a short polyethylene glycol chain) will be attached, terminating in a functional group (e.g., an amine or a carboxyl group) for subsequent coupling to the affinity matrix.
-
Confirmation of Activity: The biological activity of the synthesized probe should be re-evaluated to ensure that the modification has not significantly compromised its insecticidal properties.
Protocol 3.2.2: Preparation of Insect Protein Lysate
-
Homogenization: Homogenize whole third-instar larvae or specific tissues (e.g., midgut, fat body) in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.
Protocol 3.2.3: Affinity Chromatography
-
Immobilization: Covalently couple the this compound affinity probe to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Incubation: Incubate the immobilized probe with the insect protein lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Competitive Elution: Elute the specifically bound proteins by incubating the beads with a high concentration of free this compound. This is a crucial step to distinguish true targets from proteins that bind non-specifically to the matrix or linker.
Phase 3: Target Identification and Validation
Protocol 3.3.1: SDS-PAGE and Protein Visualization
-
Sample Preparation: Concentrate the eluted proteins and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the eluted proteins on a polyacrylamide gel.
-
Staining: Visualize the protein bands using a sensitive protein stain such as Coomassie Brilliant Blue or a silver stain.
Protocol 3.3.2: In-gel Digestion and LC-MS/MS
-
Band Excision: Excise the protein bands that are present in the competitive elution fraction but absent or significantly reduced in the control lanes.
-
In-gel Digestion: Destain the gel pieces and perform in-gel digestion with trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3.3.3: Bioinformatic Analysis
-
Database Searching: Search the acquired MS/MS spectra against an insect protein database (e.g., NCBI or a species-specific database for S. frugiperda) using a search algorithm like Mascot or Sequest.
-
Protein Identification: Identify the proteins present in the sample based on the matched peptides.
-
Functional Annotation: Perform functional annotation of the identified proteins to gain insights into their potential roles in the insect's physiology.
Data Presentation: Putative this compound Targets
| Protein ID | Protein Name | Molecular Weight (kDa) | Peptide Count | Sequence Coverage (%) | Putative Function |
| [Insert ID] | [Insert Name] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Function] |
| [Insert ID] | [Insert Name] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Function] |
Protocol 3.3.4: Target Validation
The identified putative targets must be validated to confirm their role in the insecticidal activity of this compound.
-
RNA Interference (RNAi):
-
Synthesize double-stranded RNA (dsRNA) corresponding to the gene of the putative target protein.
-
Inject the dsRNA into the insect larvae to induce gene silencing.
-
-
Recombinant Protein Binding Assays:
-
Express and purify the putative target protein.
-
Perform in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm a direct interaction between this compound and the recombinant protein and to determine the binding affinity.
-
Hypothetical Signaling Pathway
Based on the known targets of some coumarin derivatives in other organisms, which include protein kinases and carbonic anhydrases, a hypothetical signaling pathway that could be disrupted by this compound in insects is presented below.[1][9][10] This is a speculative model to guide further investigation once a target is identified.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the identification and validation of the molecular target(s) of this compound in insects. Successful completion of these protocols will not only elucidate the mechanism of action of this natural product but also pave the way for the development of a new class of insecticides with potentially novel modes of action, which is crucial for managing insecticide resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis, isolation and insecticidal activity of linear furanocoumarins and other coumarin derivatives fromPeucedanum (Apiaceae: Apioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102273464B - Insecticidal activity of three coumarin compounds - Google Patents [patents.google.com]
- 5. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, herbicidal, fungicidal and insecticidal evaluation of 3-(dichlorophenyl)- isocoumarins and (±)-3-(dichlorophenyl)-3,4-dihydroisocoumarins [inis.iaea.org]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) of Coumarin Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom. Their derivatives, both natural and synthetic, have garnered substantial interest in medicinal chemistry due to a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties.[1] The structure-activity relationship (SAR) of coumarin analogues is a critical area of research, aiming to elucidate the structural requirements for enhanced biological activity and to guide the design of new, more potent therapeutic agents.
While specific SAR data for Anisocoumarin H analogues are not extensively available in published literature, this document provides a comprehensive overview of the general SAR principles derived from various classes of coumarin and isocoumarin analogues. It includes detailed protocols for the synthesis and biological evaluation of these compounds, serving as a practical guide for researchers in the field.
Structure-Activity Relationship (SAR) Data
The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. The following table summarizes key SAR findings for different biological activities based on published studies of various coumarin classes.
Table 1: Summary of Structure-Activity Relationships for Coumarin Analogues
| Biological Activity | Scaffold/Class | Position of Substitution | Favorable Substituents/Structural Features | Effect on Activity | Reference |
| Anti-inflammatory | 7-Hydroxycoumarins | C8 | Bulky aminomethyl groups (Mannich bases) | Increased activity. Hydrophilicity and a free 7-OH group are crucial. | [2] |
| Anti-inflammatory | General Coumarins | - | Schiff base derivatives of 4-formyl coumarin | Inhibition of COX-2 and protein denaturation. | [3] |
| Antifungal | Hydroxycoumarins | O-substitution | Short aliphatic chains (e.g., allyl, prenyl) and electron-withdrawing groups (NO₂, acetate). | Essential for activity; enhances potency. | [4] |
| Antibacterial (Gyrase Inhibition) | Aminocoumarins | C8' (aminocoumarin ring) | Chlorine (Cl) at C8' with a 5-methyl-pyrrol-2-carbonyl group on the noviose sugar. | Optimal interaction with gyrase; superior activity. | [5] |
| Antibacterial (Gyrase Inhibition) | Aminocoumarins | C8' (aminocoumarin ring) | Methyl (CH₃) at C8' with a carbamoyl group on the noviose sugar. | Higher activity compared to other substitutions with the carbamoyl group. | [5] |
| Anticancer (Cytotoxicity) | Isocoumarins | C3 | Azolyl-thioisocoumarin derivatives. | Moderate antifungal and cytotoxic activity. | [6] |
| TNF-α Inhibition | General Coumarins | Various | Specific substitution patterns around the coumarin core. | Direct inhibition of TNF-α production. | [7] |
Experimental Protocols
Synthesis Protocol: Knoevenagel Condensation for 3-Substituted Coumarins
The Knoevenagel condensation is a widely used method for synthesizing coumarin derivatives from substituted salicylaldehydes and compounds with active methylene groups.[8][9]
Objective: To synthesize a library of 3-substituted coumarin analogues for SAR studies.
Materials:
-
Substituted salicylaldehydes (e.g., 2-hydroxybenzaldehyde)
-
Active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate)
-
Catalyst: Piperidine or nano MgFe₂O₄
-
Solvent: Ethanol or solvent-free conditions
-
Reaction vessel (round-bottom flask)
-
Reflux condenser or ultrasonic bath
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and the active methylene compound (1.2 eq) in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture. For green synthesis alternatives, a solid catalyst like nano MgFe₂O₄ can be used under solvent-free conditions.[9]
-
Reaction:
-
Conventional Method: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with constant stirring for 2-4 hours.
-
Ultrasound-Assisted Method: Place the reaction vessel in an ultrasonic bath at a specified temperature (e.g., 45°C) and irradiate for 30-60 minutes.[9]
-
-
Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The crude product will often precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 3-substituted coumarin derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocol: In Vitro Anti-inflammatory Assay
This protocol details the measurement of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10]
Objective: To evaluate the anti-inflammatory activity of synthesized this compound analogues.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized coumarin analogues dissolved in DMSO
-
Griess Reagent for NO measurement
-
ELISA kits for PGE₂, TNF-α, and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized coumarin analogues (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control.
-
Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
PGE₂ and Cytokine (TNF-α, IL-6) Assays:
-
Measure the concentrations of PGE₂, TNF-α, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, PGE₂, and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for each active compound.
Biological Evaluation Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[6]
Objective: To determine the cytotoxic effects of this compound analogues on cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., MRC5).
Materials:
-
Selected cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized coumarin analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized coumarin analogues for 24, 48, or 72 hours. Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Visualizations: Pathways and Workflows
Logical Workflow for SAR Study
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel coumarin analogues.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Pro-inflammatory Signaling Pathway (TNF-α/NF-κB)
Coumarins have been identified as inhibitors of TNF-α. This pathway is a key target for anti-inflammatory drug development.[7]
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Canonical Notch Signaling Pathway
The Notch pathway is a conserved signaling system crucial for cell-fate decisions. Its modulation by small molecules is an area of therapeutic interest.[11][12]
Caption: Overview of the canonical Notch signaling pathway.
References
- 1. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. distantreader.org [distantreader.org]
- 7. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Anisocoumarin H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges encountered during the total synthesis of Anisocoumarin H.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound can be conceptually divided into two key stages: the formation of the core coumarin scaffold and the subsequent introduction of the prenyl group. A common and effective method for constructing the coumarin core is the Pechmann condensation. This is followed by a prenylation reaction to install the dimethylallyl group at the C6 position.
Q2: Why is the Pechmann condensation a preferred method for the coumarin core synthesis?
A2: The Pechmann condensation is a robust and widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2] It is often favored for its operational simplicity and the availability of a wide range of starting materials. Various catalysts, including solid acid catalysts, can be employed to improve yields and facilitate greener reaction conditions.[3]
Q3: What are the known challenges associated with the prenylation of coumarins?
A3: Prenylation of coumarins can be challenging due to issues with regioselectivity, where the prenyl group can add to different positions on the coumarin ring. Furthermore, the reaction conditions need to be carefully controlled to avoid side reactions, such as the formation of furanocoumarins. The choice of prenylating agent and catalyst is crucial for a successful and selective reaction. The use of microbial prenyltransferases is being explored as a more selective alternative, though challenges in their heterologous expression and activity remain.[4]
Troubleshooting Guides
Problem 1: Low yield in the Pechmann Condensation for the Coumarin Core
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Catalysis | The Pechmann condensation is acid-catalyzed.[1] Ensure the appropriate amount and strength of the acid catalyst are used. For simple phenols, stronger acids like sulfuric acid or harsher conditions may be necessary.[5] For more activated phenols, milder conditions can be employed.[1] Consider using solid acid catalysts like zirconia-based catalysts for easier workup and potential reusability.[3] |
| Unfavorable Reaction Temperature | The optimal temperature can vary depending on the substrates and catalyst. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to decomposition of starting materials or products. |
| Inappropriate Solvent | While the Pechmann condensation can be run under solvent-free conditions, the choice of solvent can influence the reaction outcome.[6] If using a solvent, ensure it is anhydrous and compatible with the acidic conditions. |
| Poor Quality of Starting Materials | Impurities in the phenol or β-ketoester can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques before use. |
Problem 2: Poor Regioselectivity during Prenylation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-selective Prenylating Agent | The choice of prenylating agent is critical. Prenyl bromide in the presence of a mild base like potassium carbonate is a common choice.[7] Experiment with different prenylating agents, such as 2-methyl-3-buten-2-ol with a Lewis acid catalyst like boron trifluoride etherate, which has been shown to favor C3 prenylation in some cases.[8] |
| Reaction Conditions Favoring Multiple Isomers | Reaction temperature and solvent can influence the regioselectivity. It is advisable to screen different solvents and temperatures to find the optimal conditions for the desired isomer. |
| Steric Hindrance | The substitution pattern on the coumarin ring can direct the position of prenylation. Analyze the steric and electronic effects of the existing substituents to predict the most likely site of reaction and adjust the strategy if necessary. |
Experimental Protocols
Key Experiment 1: Pechmann Condensation for Coumarin Core Synthesis
-
Objective: To synthesize the 7,8-dihydroxy-4-methylcoumarin intermediate.
-
Procedure:
-
To a round-bottom flask, add 1,2,3-trihydroxybenzene (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the solid.
-
Recrystallize the crude product from ethanol to obtain pure 7,8-dihydroxy-4-methylcoumarin.
-
Key Experiment 2: Prenylation of the Coumarin Core
-
Objective: To introduce the prenyl group at the C6 position of the coumarin intermediate.
-
Procedure:
-
Dissolve the 7,8-dihydroxy-4-methylcoumarin (1.0 eq) in dry acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add prenyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in the Heterologous Production of Furanocoumarins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Anisocoumarin H Stability and Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals working with Anisocoumarin H, this technical support center provides essential guidance on its stability and degradation. The following information is curated to address common challenges and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on studies of related coumarin compounds, the stability of this compound is likely influenced by several factors, including pH, light exposure, temperature, and the presence of oxidizing agents. The lactone ring in the isocoumarin structure is particularly susceptible to hydrolysis under certain conditions.
Q2: How does pH impact the stability of this compound?
A2: The isocoumarin core structure is known to be susceptible to pH-dependent degradation.
-
Alkaline conditions (high pH): Strong bases can catalyze the hydrolysis of the lactone ring, leading to the formation of a water-soluble carboxylate salt (a coumarinate). This process is often initiated by a nucleophilic attack at the carbonyl carbon of the lactone.[1][2] Prolonged exposure to basic conditions can lead to the formation of the trans-isomer, known as coumaric acid.[1][2]
-
Acidic conditions (low pH): While generally more stable in acidic to neutral pH, strong acidic conditions can also promote hydrolysis of the lactone ring, although typically at a slower rate than in alkaline conditions.[3][4]
-
Neutral conditions (pH 7): this compound is expected to be relatively stable at neutral pH.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a coumarin nucleus can be susceptible to photodegradation.[5][6][7] Exposure to UV light can induce photochemical reactions, potentially leading to the formation of dimers or other degradation products.[8] It is crucial to protect solutions of this compound from direct light, especially during long-term storage or prolonged experiments.
Q4: What is the expected thermal stability of this compound?
A4: While specific data for this compound is unavailable, coumarin derivatives are generally stable at ambient temperatures. However, elevated temperatures can accelerate degradation processes, particularly in the presence of moisture or other reactive species.[9][10]
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for the isocoumarin core involves the opening of the lactone ring. Under basic conditions, this leads to the formation of the corresponding cis-coumarinic acid, which can then isomerize to the more stable trans-coumaric acid derivative.[1][2] Other potential degradation products could arise from reactions involving the substituents on the isocoumarin ring, depending on the specific stress conditions applied.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected results in biological assays. | Degradation of this compound in the assay buffer or medium. | 1. Check the pH of your experimental buffers. If alkaline, consider adjusting to a neutral pH if the experiment allows. 2. Prepare fresh solutions of this compound immediately before use. 3. Protect your solutions from light by using amber vials or covering the containers with aluminum foil. |
| Appearance of new peaks in HPLC analysis of a sample over time. | Chemical degradation of this compound. | 1. Confirm the identity of the new peaks using techniques like LC-MS to identify potential degradation products. 2. Review the storage conditions of your sample. Ensure it is stored at the recommended temperature and protected from light. 3. Evaluate the composition of your solvent or matrix for any reactive components. |
| Precipitation of the compound from an aqueous solution. | The hydrolyzed form (coumarinic acid derivative) may have different solubility properties. | 1. Analyze the precipitate to determine if it is a degradation product. 2. Consider using a co-solvent or adjusting the pH to improve the solubility of both the parent compound and any potential degradants. |
Experimental Protocols
Stability-Indicating HPLC Method for Isocoumarins
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on established methods for other coumarins.[11][12][13][14]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
HPLC grade phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., starting with a 70:30 v/v ratio).[12] Acidify the aqueous component with a small amount of phosphoric acid (e.g., to pH 3) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to a working concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of this compound (a common detection wavelength for coumarins is around 276 nm).[11]
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature. This reaction is often rapid.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source that provides UV and visible light (as per ICH Q1B guidelines).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method to determine the extent of degradation and the formation of degradation products.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. scirp.org [scirp.org]
- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 3. scite.ai [scite.ai]
- 4. The hydrolysis of coumarin diethyl acetal and the lactonization o...: Ingenta Connect [ingentaconnect.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Anisocoumarin H Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification of Anisocoumarin H using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended starting conditions for HPLC purification of this compound?
A good starting point for purifying this compound, a moderately polar coumarin, is a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient.[1][2][3] An acidic modifier is often added to improve peak shape.[3]
Q2: My chromatogram shows poor resolution between this compound and an impurity. How can I improve the separation?
Poor resolution can be addressed by modifying the mobile phase or changing the column.
-
Modify the Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over a longer time can enhance the separation of closely eluting peaks.[1]
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different solvents can alter the selectivity of the separation.[2][3]
-
Adjust pH: Adding a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of acidic silanol groups on the column, which can improve peak shape and resolution, especially for polar compounds.[3][4]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.[2]
Q3: The peak for this compound is tailing. What causes this and how can I fix it?
Peak tailing is a common issue and can result from several factors.[5]
-
Secondary Interactions: The most frequent cause is the interaction of the analyte with active silanol groups on the silica-based column packing.[4][6] To mitigate this, lower the mobile phase pH to around 2.5-3.0 with an acid like TFA or phosphoric acid to protonate the silanols.[5][7]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][9] Try reducing the injection volume or diluting the sample.[5][9]
-
Column Degradation: A void at the column inlet or a contaminated frit can cause tailing.[9][10] This can be checked by reversing the column and flushing it or replacing the frit if possible. If the problem persists, the column may need to be replaced.[7]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]
Q4: The retention time for this compound is inconsistent between runs. Why is this happening?
Retention time drift can compromise the reliability of your purification.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes.[10]
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components can cause drift. If using a gradient, ensure the pump's mixing performance is optimal.[10] Preparing the mobile phase manually (pre-mixing) can help diagnose this issue.[10]
-
Temperature Fluctuations: Column temperature affects retention time. Using a column oven provides a stable thermal environment and improves reproducibility.[9][10] A 1°C change can alter retention times by 1-2%.[10]
-
Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate and shifting retention times.[8]
Q5: The HPLC system backpressure is suddenly very high. What should I do?
High backpressure usually indicates a blockage in the system.
-
Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column; if the pressure drops, the blockage is in the column. If not, check tubing, the injector, and detector sequentially.
-
Column Blockage: A blocked inlet frit is a common cause.[7] Try back-flushing the column with a strong solvent. If this doesn't work, the frit may need to be replaced.
-
Sample Precipitation: The sample may have precipitated in the injector or tubing if the injection solvent is incompatible with the mobile phase.[8] Flush the system with a solvent that can dissolve the precipitate.
-
Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column can protect the analytical or preparative column from contamination.[10][12]
Q6: What is the optimal detection wavelength for this compound?
Coumarins typically have strong UV absorbance.[3] The optimal wavelength should be the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. For many coumarins, detection is performed between 254 nm and 330 nm.[3][13] If the λmax is unknown, use a Diode Array Detector (DAD) to obtain the UV spectrum during an initial run and select the λmax for subsequent purifications.[14]
Data & Protocols
Data Presentation
Table 1: Recommended HPLC Starting Conditions for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 20 mm, 5-10 µm |
| Mobile Phase A | Water + 0.1% Acetic Acid | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-70% B over 20 min | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min | 18-20 mL/min |
| Injection Volume | 5-20 µL | 100-500 µL (dependent on loading) |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 280 nm or 320 nm[15] | UV at 280 nm or 320 nm[15] |
Table 2: Quick Troubleshooting Reference
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column overload; Column degradation.[4][5][9] | Lower mobile phase pH (~3.0); Reduce sample load; Replace column or frit.[5][7][9] |
| Poor Resolution | Inadequate selectivity; Gradient too steep. | Change organic solvent (ACN to MeOH); Use a shallower gradient.[1][2] |
| High Backpressure | Blocked frit or tubing; Sample precipitation.[7] | Back-flush column; Filter samples/mobile phase; Use a guard column.[10][12] |
| Shifting Retention | Poor column equilibration; Temperature changes; Inconsistent mobile phase.[10] | Increase equilibration time; Use a column oven; Pre-mix mobile phase.[10] |
| Low Recovery | Analyte degradation; Poor solubility; Irreversible adsorption to column. | Check sample stability; Adjust mobile phase pH; Use a different column.[16][17] |
Experimental Protocols
Protocol 1: Sample Preparation and Solubilization
-
Determine Solubility: Test the solubility of the crude this compound sample in various potential injection solvents. A good starting point is the initial mobile phase composition (e.g., 30% Acetonitrile in water).
-
Dissolve Sample: Accurately weigh the crude material and dissolve it in the minimum amount of the chosen solvent to create a concentrated stock solution. Ensure the solvent is weaker than or equal in elution strength to the initial mobile phase to prevent peak distortion.[11]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column or tubing.[12]
-
Transfer: Transfer the filtered solution to an appropriate HPLC vial for injection.
Protocol 2: General HPLC Purification Workflow
-
System Preparation: Purge the HPLC pumps with freshly prepared and degassed mobile phases (A and B).
-
Column Equilibration: Install the appropriate column (analytical or preparative) and equilibrate it with the initial mobile phase composition (e.g., 30% B) at the desired flow rate until a stable baseline is achieved (typically 5-10 column volumes).[10]
-
Method Setup: Program the HPLC method with the desired gradient, flow rate, run time, and detection wavelength as outlined in Table 1.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the this compound peak into labeled collection tubes.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for several column volumes to remove any strongly retained impurities.
-
Re-equilibration: Before the next injection, re-equilibrate the column to the initial mobile phase conditions.
Visualizations
Caption: General workflow for the HPLC purification of this compound.
Caption: Decision tree for troubleshooting peak tailing issues.
Caption: Key parameter adjustments for optimizing method resolution.
References
- 1. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. ijsdr.org [ijsdr.org]
- 9. silicycle.com [silicycle.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anisocoumarin ¹H NMR Signal Assignment
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the ¹H NMR signal assignment of Anisocoumarins.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for a typical Anisocoumarin?
A1: Anisocoumarin is a general term for a coumarin derivative containing a methoxy group. The exact chemical shifts will depend on the specific isomer and substitution pattern. However, for a representative structure like 7-methoxycoumarin, you can expect signals in the following regions.
Data Presentation: Predicted ¹H NMR Signals for 7-Methoxycoumarin
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H-4 | 7.8 - 8.0 | d | ~9.5 | Coupled to H-3. |
| H-5 | 7.3 - 7.5 | d | ~8.5 | Coupled to H-6. |
| H-3 | 6.2 - 6.4 | d | ~9.5 | Coupled to H-4. |
| H-6 | 6.8 - 7.0 | dd | ~8.5, ~2.5 | Coupled to H-5 and H-8. |
| H-8 | 6.7 - 6.9 | d | ~2.5 | Coupled to H-6. |
| -OCH₃ | 3.8 - 4.0 | s | - | Sharp singlet, characteristic of a methoxy group. |
Note: Values are approximate and can vary based on the solvent and specific molecular structure.
Q2: My NMR spectrum shows very broad peaks. What are the common causes and solutions?
A2: Broad peaks in an NMR spectrum can obscure important coupling information and make integration unreliable. Several factors can cause this issue.[1]
-
Sample is too concentrated: An overly concentrated sample can lead to increased viscosity, resulting in broader lines.[1] Try diluting your sample. For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[2][3]
-
Presence of solid particles: Undissolved material in the NMR tube disrupts the magnetic field homogeneity, causing significant line broadening.[4] Always filter your sample into the NMR tube, for instance, through a pipette with a glass wool plug.[4][5]
-
Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible. If done poorly, it will result in broad, asymmetric peaks. Re-shimming the spectrometer can often resolve the issue.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause severe peak broadening. Ensure your glassware is clean and consider methods to remove such impurities if suspected.
Q3: I see unexpected signals in my spectrum. How can I identify their source?
A3: Extraneous peaks are common and usually originate from the NMR solvent, water, or other common laboratory contaminants.
-
Residual Solvent Signals: Deuterated solvents are never 100% pure and will always show a small signal from the non-deuterated isotopomer (e.g., CHCl₃ in CDCl₃).[6]
-
Water: Water is a frequent contaminant in NMR solvents, which can absorb moisture from the air.[7] Its chemical shift is highly variable and depends on the solvent and temperature.[8]
-
Other Contaminants: Contaminants like silicone grease from glassware, or solvents like acetone and ethyl acetate from purification or cleaning steps, are often seen.[1] Thoroughly drying your sample under high vacuum and using clean NMR tubes can minimize these.[5][7]
Data Presentation: Common ¹H NMR Impurities
| Impurity | Chemical Shift in CDCl₃ (δ, ppm) | Chemical Shift in DMSO-d₆ (δ, ppm) | Chemical Shift in Acetone-d₆ (δ, ppm) |
|---|---|---|---|
| Residual Solvent | 7.26 | 2.50 | 2.05 |
| Water | 1.56 | 3.33 | 2.84 |
| Acetone | 2.17 | 2.09 | 2.09 |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 3.98 (q), 1.96 (s), 1.15 (t) | 4.02 (q), 1.96 (s), 1.18 (t) |
| Silicone Grease | ~0.07 | ~0.06 | ~0.05 |
| Toluene | 7.17-7.30 (m), 2.36 (s) | 7.15-7.25 (m), 2.30 (s) | 7.15-7.25 (m), 2.31 (s) |
Source: Adapted from data in multiple chemical shift tables.[9][10]
Q4: The signals in the aromatic region are overlapping. How can I resolve and assign them?
A4: Overlapping signals, especially in the aromatic region of complex molecules like coumarins, can make direct assignment challenging.
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are known to induce significant shifts compared to chloroform-d₃.[1]
-
Use 2D NMR Techniques: For definitive assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is excellent for tracing out spin systems, such as the relationship between H-3 and H-4 or H-5 and H-6 on the coumarin core.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are bonded. This can help differentiate between isomers and assign protons on separate rings.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is useful for assigning quaternary carbons and connecting different fragments of the molecule.
-
Q5: How do I confirm if a broad singlet in my spectrum is an -OH or -NH proton?
A5: Protons attached to heteroatoms like oxygen or nitrogen are exchangeable and often appear as broad singlets. The definitive test is a "D₂O shake."[1]
-
Acquire your standard ¹H NMR spectrum.
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Cap the tube and shake it vigorously for a minute.
-
Re-acquire the spectrum.
-
The -OH or -NH proton will exchange with the deuterium from D₂O, causing its signal to disappear or significantly diminish in the new spectrum.[1]
Experimental Protocols
Protocol: Standard ¹H NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like Anisocoumarin.
-
Weigh the Sample: Accurately weigh between 5-25 mg of your purified, dry compound directly into a clean, dry vial.[2][4][7] Ensure the compound is free of residual solvents by placing it under high vacuum for an extended period.[5]
-
Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.[5]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[2] Mix gently until the sample is completely dissolved. Preparing the sample in a secondary vial before transferring it to the NMR tube is good practice, especially if solubility is an issue.[2][3]
-
Filter the Solution: To remove any particulate matter, use a Pasteur pipette with a small, tight plug of glass wool to transfer the solution from the vial into a clean, dry 5 mm NMR tube.[4][7] Do not use cotton wool, as solvents can leach impurities from it.[4] The final solution in the tube should be completely transparent.
-
Cap and Label: Cap the NMR tube securely and label it clearly with its contents.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[7]
Mandatory Visualizations
Troubleshooting Workflow for ¹H NMR Signal Assignment
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during ¹H NMR spectral analysis.
A flowchart detailing the logical steps for troubleshooting common ¹H NMR spectral issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. scribd.com [scribd.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. How To [chem.rochester.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. redalyc.org [redalyc.org]
- 12. aseestant.ceon.rs [aseestant.ceon.rs]
- 13. aseestant.ceon.rs [aseestant.ceon.rs]
Technical Support Center: Scalable Synthesis of Anisocoumarin H
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Anisocoumarin H. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthesis method for isocoumarins like this compound?
A1: For scalable synthesis, a highly effective method is the Rhodium(III)-catalyzed C-H activation and annulation cascade. This method offers high yields (often up to 93%), utilizes readily available starting materials, and has been successfully demonstrated on a gram scale.[1] Alternative scalable methods include palladium-catalyzed carbonylative synthesis.[2][3]
Q2: What are the typical starting materials for the Rh(III)-catalyzed synthesis of isocoumarins?
A2: The key starting materials are typically substituted benzoic acids and alkynes or their equivalents. For the synthesis of 6-methoxy-1H-isochromen-1-one (our assumed this compound), a suitable starting material would be 4-methoxybenzoic acid.
Q3: What are the critical parameters to control in this synthesis?
A3: The critical parameters include the choice of catalyst and co-catalyst, solvent, temperature, and reaction time. The exclusion of air and moisture is also crucial for many transition metal-catalyzed reactions.
Q4: What are the common side reactions or byproducts?
A4: Common side reactions can include homocoupling of the starting materials, incomplete cyclization, and the formation of regioisomers depending on the substitution pattern of the benzoic acid.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Rh(III)-catalyzed method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of starting materials or reagents. 3. Presence of oxygen or moisture in the reaction. 4. Suboptimal reaction temperature or time. | 1. Use a fresh batch of catalyst and ensure proper handling and storage. 2. Purify starting materials and dry solvents before use. 3. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature and time based on literature procedures or small-scale trials. |
| Formation of Multiple Products/Byproducts | 1. Incorrect reaction conditions leading to side reactions. 2. Presence of impurities in the starting materials. | 1. Carefully control the stoichiometry of the reactants and the reaction temperature. 2. Purify the starting materials before the reaction. Consider recrystallization or column chromatography. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Insufficient amount of catalyst. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Gradually increase the reaction temperature within the recommended range. 3. Increase the catalyst loading incrementally, monitoring for improvements in conversion. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the purification solvent. 2. Co-elution of impurities with the product during chromatography. | 1. Use a different solvent system for extraction and recrystallization. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 6-methoxy-1H-isochromen-1-one
This protocol is adapted from established procedures for isocoumarin synthesis.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Methoxybenzoic acid | 152.15 | 1.0 | 152 mg |
| Ethylene | - | Excess | - |
| [Cp*RhCl₂]₂ | 618.14 | 0.025 (2.5 mol%) | 15.5 mg |
| AgSbF₆ | 343.62 | 0.10 (10 mol%) | 34.4 mg |
| Acetic Acid | 60.05 | 2.0 | 120 µL |
| 1,2-Dichloroethane (DCE) | - | - | 5.0 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-methoxybenzoic acid (152 mg, 1.0 mmol), [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol), and AgSbF₆ (34.4 mg, 0.10 mmol).
-
Add 1,2-dichloroethane (5.0 mL) and acetic acid (120 µL, 2.0 mmol).
-
The tube is sealed, and the atmosphere is replaced with ethylene gas (balloon).
-
The reaction mixture is stirred at 100 °C for 16-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-methoxy-1H-isochromen-1-one.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the scalable synthesis of this compound.
Proposed Catalytic Cycle
Caption: A simplified diagram of the proposed catalytic cycle for isocoumarin synthesis.
References
- 1. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using phenyl formate as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed aryl halide carbonylation-intramolecular O-enolate acylation: efficient isocoumarin synthesis, including the synthesis of thunberginol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anisocoumarin H and Related Isocoumarin Compounds
Disclaimer: As of late 2025, publicly available research specifically on "Anisocoumarin H" is limited. Therefore, this guide provides information based on studies of the broader isocoumarin and coumarin classes of compounds. Researchers working with this compound should use this as a general reference and adapt the protocols to their specific findings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for isocoumarins?
Isocoumarins are a class of natural products that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] Their mechanisms of action are diverse and can vary depending on the specific derivative. Commonly reported mechanisms include:
-
Anticancer:
-
Induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]
-
Induction of apoptosis (programmed cell death).[2]
-
Cell cycle arrest at different phases (e.g., G1/S phase).[4]
-
Inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[2]
-
Modulation of various signaling pathways critical for cancer cell proliferation and survival.[2][5]
-
-
Antimicrobial:
-
The precise mechanisms are often not fully elucidated but are thought to involve disruption of the bacterial cell wall or interference with essential metabolic pathways. Some studies suggest that isocoumarins can inhibit enzymes crucial for bacterial survival, such as UDP-N-acetylmuramate-L-alanine ligase, which is involved in peptidoglycan biosynthesis.
-
Q2: My this compound is not showing the expected activity. What are the common reasons?
Several factors could contribute to a lack of bioactivity in your experiments:
-
Compound Solubility: Isocoumarins can have poor solubility in aqueous solutions. Ensure you are using an appropriate solvent (like DMSO) for your stock solution and that the final concentration of the solvent in your assay is not causing toxicity to your cells or microorganisms.
-
Compound Stability: The stability of this compound in your experimental conditions (e.g., temperature, pH, light exposure) should be considered. Degradation of the compound will lead to reduced or no activity.
-
Cell Line/Microbial Strain Specificity: The activity of isocoumarins can be highly specific to the cell line or microbial strain being tested. Your particular model system may be inherently resistant to the compound's mechanism of action.
-
Incorrect Dosage: Ensure that the concentration range you are testing is appropriate. It is recommended to perform a broad dose-response curve to determine the optimal concentration range.
Q3: I am observing inconsistent results between experiments. What should I check?
Inconsistent results can be frustrating. Here are a few things to check:
-
Compound Handling: Ensure consistent and accurate preparation of your this compound stock solutions and dilutions.
-
Cell/Microbial Culture Conditions: Variations in cell passage number, confluency, or microbial growth phase can significantly impact experimental outcomes.
-
Assay Conditions: Ensure that incubation times, reagent concentrations, and other assay parameters are kept consistent across all experiments.
-
Control Groups: Always include appropriate positive and negative controls to validate your experimental setup.
Troubleshooting Guide for Resistance Development Studies
Issue 1: Unable to generate a resistant cell line/microbial strain.
-
Sub-lethal Dosing: Ensure you are using an appropriate sub-lethal concentration of this compound for continuous exposure. A concentration that is too high will kill all cells/microbes, while a concentration that is too low may not provide enough selective pressure.
-
Duration of Exposure: The development of resistance can be a slow process. It may require prolonged and continuous exposure to the compound over many passages or generations.
-
Spontaneous Resistance Rate: The spontaneous mutation rate of your cell line or microbial strain might be very low. Consider using a mutagen (e.g., UV light or a chemical mutagen) to increase the mutation rate before starting the selection process.
Issue 2: The observed resistance is not stable.
-
Transient Resistance: The observed resistance might be due to transient adaptation rather than stable genetic changes. To confirm stability, grow the resistant cells/microbes in a drug-free medium for several passages and then re-challenge them with this compound.
-
Efflux Pump Induction: Resistance could be mediated by the upregulation of efflux pumps that actively remove the compound from the cell.[6] This type of resistance may be reversible when the selective pressure is removed.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Studies
This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Generation of Resistant Cell Lines
This protocol outlines a general procedure for developing resistance to this compound in a cancer cell line.
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on your chosen cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Continuous Exposure:
-
Culture the cancer cells in a medium containing a sub-lethal concentration of this compound (e.g., starting at the IC20).
-
Continuously culture the cells, passaging them as needed.
-
-
Dose Escalation: Once the cells show normal growth in the presence of the initial concentration, gradually increase the concentration of this compound in the culture medium.
-
Isolation of Resistant Clones: After several months of continuous exposure and dose escalation, isolate single-cell clones by limiting dilution or single-cell sorting.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by re-determining the IC50 of this compound. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.
Quantitative Data Summary
Since no specific quantitative data for this compound is available, the following table provides an example of how to present such data for different isocoumarin derivatives based on published literature.
| Compound | Biological Activity | Model System | IC50 / MIC | Reference |
| Isocoumarin Derivative A | Anticancer | MCF-7 (Breast Cancer) | 15 µM | Fictional |
| Isocoumarin Derivative B | Anticancer | A549 (Lung Cancer) | 25 µM | Fictional |
| Isocoumarin Derivative C | Antibacterial | Staphylococcus aureus | 32 µg/mL | Fictional |
| Isocoumarin Derivative D | Antibacterial | Escherichia coli | >128 µg/mL | Fictional |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential anticancer signaling pathways affected by isocoumarins.
Caption: A generalized experimental workflow for studying resistance development.
References
- 1. <i>In Vitro</i> Antimicrobial Activity of Some Novel 3-(Substituted Phenyl) Isocoumarins, 1(2<i>H</i>)-Isoquinolones and Isocoumarin-1-Thiones [file.scirp.org]
- 2. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 4. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3) induces lethality of human carcinoma cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products as Platforms To Overcome Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anisocoumarin H vs. Synthetic Pesticides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides is a continuous endeavor in agricultural and public health sectors. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new insecticidal agents. Anisocoumarin H, a member of the isocoumarin class of fungal secondary metabolites, has garnered interest for its potential biological activities. This guide provides a comparative overview of the insecticidal efficacy of this compound against established synthetic pesticides, supported by available experimental data and detailed methodologies.
Executive Summary
A thorough review of existing scientific literature reveals a significant data gap regarding the specific insecticidal efficacy of this compound. To date, no studies have been published that quantify its toxicity (e.g., LD50 or LC50 values) against any insect species. However, the broader class of isocoumarins has been reported to possess insecticidal properties, suggesting a potential avenue for future research into the bioactivity of this compound.
In contrast, the insecticidal efficacy of numerous synthetic pesticides is well-documented. This guide presents a compilation of quantitative data for several widely used synthetic insecticides against two economically important lepidopteran pests, the Diamondback Moth (Plutella xylostella) and the Tobacco Cutworm (Spodoptera litura). This information serves as a benchmark for the performance that a novel insecticidal compound would need to meet or exceed.
Quantitative Efficacy of Synthetic Pesticides
The following tables summarize the lethal concentration (LC50) values of various synthetic pesticides against Plutella xylostella and Spodoptera litura. The LC50 represents the concentration of a pesticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity.
Table 1: Insecticidal Efficacy (LC50) of Synthetic Pesticides against Plutella xylostella
| Insecticide | Chemical Class | LC50 (mg/L) | Target Life Stage | Reference |
| Deltamethrin | Pyrethroid | 0.035 - 0.105 | Larvae | [1] |
| Chlorpyrifos-ethyl | Organophosphate | 5-15 fold less susceptible than reference | Larvae | [2] |
| Spinosad | Spinosyn | < 1 | Larvae | [2] |
| Chlorfluazuron | Insect Growth Regulator | 0.0006 | Larvae | [1] |
| Lufenuron | Insect Growth Regulator | 1.14 | Larvae | [1] |
| Profenofos | Organophosphate | 8.67 | Larvae | [1] |
| λ-cyhalothrin | Pyrethroid | 0.0418 | Larvae | [1] |
| Avermectin | Avermectin | 0.013 | Larvae | [1] |
| Chlorantraniliprole | Diamide | 0.000275 - 0.00037 | Larvae | [3] |
| Flubendiamide | Diamide | 0.00050 - 0.00062 | Larvae | [3] |
Table 2: Insecticidal Efficacy (LC50) of Synthetic Pesticides against Spodoptera litura
| Insecticide | Chemical Class | LC50 (mg/L) | Target Life Stage | Reference |
| Emamectin benzoate | Avermectin | 0.000954 | Larvae | [4] |
| Indoxacarb | Oxadiazine | 0.39 | Larvae | [5] |
| Spinosad | Spinosyn | 0.0158 | Larvae | [4] |
| Chlorantraniliprole | Diamide | 0.0001 | Larvae | [6] |
| Flubendiamide | Diamide | 0.0013 | Larvae | [7] |
| Novaluron | Insect Growth Regulator | 0.0146 | Larvae | [7] |
| Cyantraniliprole | Diamide | 0.68 | Larvae | [5] |
Experimental Protocols for Insecticidal Bioassays
The determination of insecticidal efficacy relies on standardized bioassay protocols. The following are detailed methodologies commonly employed in the evaluation of insecticides.
Leaf Dip Bioassay
This method is frequently used to assess the toxicity of insecticides to foliage-feeding insects.
-
Test Substance Preparation: The test compound (e.g., this compound or a synthetic pesticide) is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared using distilled water containing a surfactant (e.g., Triton X-100 or Tween 80) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella or castor bean for S. litura) are excised. Each leaf is dipped into a specific concentration of the test solution for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound. The treated leaves are then allowed to air dry.
-
Insect Exposure: The dried, treated leaves are placed individually in ventilated containers (e.g., Petri dishes or plastic cups) lined with moistened filter paper to maintain humidity. A known number of test insects (typically second or third instar larvae) are introduced into each container.
-
Data Collection and Analysis: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush. The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.
Topical Application Bioassay
This method is used to determine the contact toxicity of a substance by applying a precise dose directly to the insect's body.
-
Test Substance Preparation: The test compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Insect Immobilization: Test insects are briefly anesthetized, typically using carbon dioxide or by chilling, to facilitate handling.
-
Application: A micro-applicator is used to deliver a precise volume (e.g., 0.5-1.0 µL) of the test solution to a specific location on the insect's body, usually the dorsal thorax. Control insects are treated with the solvent alone.
-
Post-Treatment and Observation: After application, the insects are transferred to clean containers with access to food and water. Mortality is recorded at regular intervals.
-
Data Analysis: The dose administered to each insect is calculated based on the concentration of the solution and the volume applied. Probit analysis is used to determine the median lethal dose (LD50), typically expressed as micrograms of the compound per gram of insect body weight (µg/g).
Diet Incorporation Bioassay
This method is suitable for assessing the oral toxicity of a compound, particularly for insects that can be reared on an artificial diet.
-
Test Substance Preparation: The test compound is mixed with the artificial diet at various concentrations. The compound is typically added to the diet after it has cooled to a temperature that will not cause degradation of the substance.
-
Insect Exposure: A known number of newly hatched or early instar larvae are placed in individual containers or wells of a multi-well plate containing the treated diet. Control insects are reared on an untreated diet.
-
Data Collection and Analysis: Mortality and sublethal effects, such as reduced growth or developmental abnormalities, are recorded over a specified period. The LC50 is determined through probit analysis of the mortality data.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental process, a graphical representation of a typical workflow for determining the lethal concentration of an insecticide is presented below.
Caption: Workflow for a leaf dip insecticidal bioassay.
Conclusion
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 4. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocoumarin Bioactivity: A Framework for Evaluating Novel Derivatives like Anisocoumarin H
For Researchers, Scientists, and Drug Development Professionals
Isocoumarins are a diverse class of naturally occurring lactones known for a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1][2] This guide provides a comparative overview of the bioactivity of several known isocoumarins, offering a framework for the evaluation of new derivatives such as Anisocoumarin H. The data presented is compiled from various studies to assist researchers in understanding the therapeutic potential of this compound class.
Comparative Biological Activity of Selected Isocoumarins
To contextualize the potential activity of a new isocoumarin, it is essential to compare it against established compounds. The following tables summarize the cytotoxic, antimicrobial, and enzyme-inhibitory activities of several isocoumarins reported in the literature.
Table 1: Cytotoxic Activity of Selected Isocoumarins
| Isocoumarin Derivative | Cell Line | IC50 (µM) | Reference Compound |
| Versicoumarin A | MCF7 (Breast Cancer) | 4.0 | Taxol |
| Versicoumarin A | A549 (Lung Cancer) | 3.8 | Taxol |
| Unnamed Isocoumarin | MIA-PaCa-2 (Pancreatic) | 1.63 | - |
| Unnamed Isocoumarin | AsPC-1 (Pancreatic) | 5.53 | - |
| Aspergisocoumrin A | MDA-MB-435 | 5.08 | - |
| Aspergisocoumrin B | MDA-MB-435 | 4.98 | - |
| AI-77-B | A375-S2 (Melanoma) | 100 | Paclitaxel |
| AI-77-B | HeLa (Cervical Cancer) | >100 | Paclitaxel |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Selected Isocoumarins
| Isocoumarin Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| Dichloro-dihydroisocoumarin | Staphylococcus aureus | 1.00 | - |
| Dichloro-dihydroisocoumarin | Bacillus licheniformis | 0.8 | - |
| Unnamed Isocoumarin | Candida albicans | 32.0 | Caspofungin |
| Dichlorodiaportin | Bacillus subtilis | 25 | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Enzyme Inhibitory Activity of Selected Isocoumarins
| Isocoumarin Derivative | Enzyme | IC50 (µM) | Reference Compound |
| Asperentin B | PTP1B | 2.05 | Suramin (IC50 = 11.85 µM) |
| Unnamed Isocoumarin | α-glucosidase | 90.4 | Acarbose |
| Various Isocoumarins | Carbonic Anhydrase IX | 2.7 - 78.9 | - |
| Various Isocoumarins | Carbonic Anhydrase XII | 1.2 - 66.5 | - |
PTP1B: Protein tyrosine phosphatase 1B, a target for anti-diabetic drugs. α-glucosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic drugs. Carbonic Anhydrase IX and XII: Enzymes associated with tumor metabolism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][3]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5-6.5% CO₂.[3]
-
Compound Treatment: Add various concentrations of the test isocoumarin to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3] The reference wavelength should be more than 650 nm.[3]
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.
2. Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).[6]
-
Serial Dilution: Perform a serial two-fold dilution of the isocoumarin in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the isocoumarin that completely inhibits visible growth of the microorganism.[4] This can be observed visually or by using a growth indicator like 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT), where viable bacteria reduce the yellow dye to pink.[4]
3. Enzyme Inhibition Assay
The following is a general protocol for determining the enzyme inhibitory activity of a compound.[7][8]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and isocoumarin inhibitor in the appropriate solvents.[7]
-
Pre-incubation: In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the enzyme and the inhibitor at various concentrations. Allow to pre-incubate for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Modulation of Signaling Pathways
Coumarins, a class of compounds structurally related to isocoumarins, have been shown to modulate various signaling pathways, including the NF-κB pathway.[9][10] The NF-κB (nuclear factor-κ-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival.[9] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The ability of isocoumarins to modulate this pathway could be a key aspect of their therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiglioma Potential of Coumarins Combined with Sorafenib [mdpi.com]
Cross-resistance studies of Anisocoumarin H with other insecticides
Lack of Specific Cross-Resistance Data for Anisocoumarin H
Initial research indicates a significant gap in the scientific literature regarding cross-resistance studies of this compound with other insecticides. As of late 2025, no published experimental data directly comparing the efficacy of this compound against insect populations with known resistance to other commercial insecticides is available.
This compound is a member of the isocoumarin chemical class, which are naturally occurring lactone compounds.[1][2][3] While some coumarin and isocoumarin compounds have demonstrated insecticidal activity against various agricultural and public health pests, the specific mode of action for this compound has not been elucidated in the available literature.[4][5][6] Understanding the mode of action is a critical first step in predicting potential cross-resistance patterns.
This guide, therefore, provides a framework for understanding and evaluating insecticide cross-resistance, using established principles and methodologies that would be applicable to a novel compound like this compound. The subsequent sections detail the common mechanisms of insecticide resistance, standard experimental protocols for cross-resistance studies, and templates for data presentation.
Understanding Insecticide Resistance and Cross-Resistance
Insecticide resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of an insecticide product to achieve the expected level of control.[7] This phenomenon can develop through several mechanisms:
-
Target-Site Resistance: Mutations in the protein or enzyme that an insecticide binds to can make the target site less sensitive to the compound. For instance, mutations in the sodium channel protein can confer resistance to pyrethroid insecticides.[3]
-
Metabolic Resistance: Insects may evolve to produce higher levels of enzymes, such as cytochrome P450s, esterases, or glutathione S-transferases, that detoxify the insecticide before it can reach its target site.[7][8] This is a common mechanism that can lead to cross-resistance across different insecticide classes.[9]
-
Penetration Resistance: Changes in the insect's cuticle can slow the absorption of an insecticide, giving metabolic enzymes more time to break it down.[2]
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with insecticides.[2][7]
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they have the same mode of action or are detoxified by the same metabolic pathway.[2] For example, an insect population with enhanced cytochrome P450 activity that detoxifies one type of neonicotinoid may also be resistant to other neonicotinoids.[9]
Below is a diagram illustrating the primary mechanisms of insecticide resistance.
Experimental Protocols for Cross-Resistance Assessment
To evaluate the cross-resistance profile of a new insecticide like this compound, researchers would typically perform a series of bioassays using insecticide-resistant and susceptible strains of a target pest.
1. Rearing of Insect Strains:
-
A susceptible (S) strain of the target insect, which has had no or limited exposure to insecticides, is maintained in the laboratory.
-
Resistant (R) strains are also maintained. These are often field-collected populations with a known history of control failure or strains that have been selected for resistance to a specific insecticide in the laboratory.
2. Bioassay Methodology:
-
Dose-Response Bioassays: Insects from both S and R strains are exposed to a range of concentrations of the test insecticides. Common methods include:
-
Topical Application: A precise dose of insecticide is applied directly to the insect's body.
-
Diet Incorporation: The insecticide is mixed into the insect's artificial diet.
-
Leaf-Dip or Plant-Spray Bioassay: Leaves or whole plants are treated with the insecticide, and insects are allowed to feed on them.
-
-
Mortality Assessment: Mortality is recorded at a specific time point (e.g., 24, 48, or 72 hours) after exposure.
-
Data Analysis: The dose-response data is analyzed using probit or logit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) for each insecticide against each insect strain.
3. Calculation of Resistance Ratio (RR):
-
The Resistance Ratio is calculated to quantify the level of resistance.
-
RR = LC50 of the Resistant (R) Strain / LC50 of the Susceptible (S) Strain.
-
An RR value greater than 1 indicates resistance. Higher RR values signify higher levels of resistance.
The following diagram outlines a typical workflow for a cross-resistance study.
Hypothetical Data Presentation for Cross-Resistance Studies
While no specific data exists for this compound, the table below illustrates how results from a cross-resistance study would be presented. This example uses hypothetical data for a pyrethroid-resistant strain of a model pest.
| Insecticide | Chemical Class | LC50 (µg/mL) Susceptible Strain | LC50 (µg/mL) Pyrethroid-Resistant Strain | Resistance Ratio (RR) |
| This compound | Isocoumarin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Deltamethrin | Pyrethroid | 0.5 | 150.0 | 300 |
| Imidacloprid | Neonicotinoid | 1.2 | 1.5 | 1.25 |
| Chlorpyrifos | Organophosphate | 2.5 | 25.0 | 10 |
| Spinosad | Spinosyn | 0.8 | 0.9 | 1.13 |
Interpretation of Hypothetical Data:
-
Deltamethrin: The high RR of 300 confirms the strain is highly resistant to this pyrethroid.
-
Imidacloprid and Spinosad: The low RR values (close to 1) suggest no cross-resistance. These insecticides would likely be effective against the pyrethroid-resistant population.
-
Chlorpyrifos: The RR of 10 indicates a moderate level of cross-resistance, possibly due to enhanced metabolic detoxification that affects both pyrethroids and organophosphates.
-
This compound: The results for this compound would be crucial. A low RR would indicate that it could be a valuable tool for managing pyrethroid-resistant populations. A high RR would suggest a shared resistance mechanism.
Conclusion
The development of novel insecticides with new modes of action is essential for sustainable pest management and for combating the growing problem of insecticide resistance. While this compound and other natural compounds show promise, rigorous scientific evaluation is required to understand their efficacy, mode of action, and potential for cross-resistance. The experimental framework and data presentation formats provided in this guide offer a clear pathway for researchers to conduct such studies and contribute valuable knowledge to the field of insecticide resistance management. Future research focusing on the specific toxicological profile of this compound against various resistant insect strains is highly encouraged.
References
- 1. CAS 491-31-6: Isocoumarin | CymitQuimica [cymitquimica.com]
- 2. Isocoumarin - Wikipedia [en.wikipedia.org]
- 3. Isocoumarin | C9H6O2 | CID 68108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102273464B - Insecticidal activity of three coumarin compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrocitreoisocoumarin | C14H12O6 | CID 146672858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agroorbit.com [agroorbit.com]
- 9. cales.arizona.edu [cales.arizona.edu]
Anisocoumarin H: A Comparative Bioactivity Analysis Against Other Fungal Metabolites
A deep dive into the biological activities of Anisocoumarin H and its fungal counterparts, providing a comparative guide for researchers and drug development professionals. This guide synthesizes available experimental data on the antimicrobial, antioxidant, and cytotoxic properties of these natural products.
Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, isocoumarins, a class of polyketides, have garnered considerable attention for their wide range of biological activities. This compound, a member of the penicilisocoumarin family isolated from the mangrove-derived fungus Penicillium sp. TGM112, is a subject of growing interest. This guide provides a comparative analysis of the bioactivity of this compound, benchmarked against other fungal metabolites, including other isocoumarins, polyketides, alkaloids, and terpenoids. Due to the limited publicly available bioactivity data specifically for this compound, this comparison leverages data from structurally related penicilisocoumarins and other compounds isolated from the same fungal strain as a proxy, a common practice in the preliminary assessment of novel compounds.
Comparative Bioactivity Data
The bioactivity of fungal metabolites is diverse, with compounds exhibiting a range of effects from antimicrobial to cytotoxic. The following tables summarize the available quantitative data for this compound's related compounds and other representative fungal metabolites.
Table 1: Antimicrobial Activity of Fungal Metabolites
| Compound/Metabolite Class | Fungal Source | Test Organism | MIC (µg/mL) | Reference |
| Penicilactone A (related to this compound) | Penicillium sp. TGM112 | Staphylococcus aureus | 6.25 | [1] |
| Penicimarins G-K (related to this compound) | Penicillium sp. | Bacillus subtilis | 6.25 - 12.5 | [2] |
| Penicimarins G-K (related to this compound) | Penicillium sp. | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| Terpenoid (generic) | Marine-derived fungi | Various bacteria | 12.5 - >100 | [3] |
| Alkaloid (generic) | Marine-derived fungi | Vibrio vulnificus | 6.25 - 12.5 | [4] |
| Polyketide (generic) | Marine-derived fungi | Bacillus subtilis | 3.13 - >50 | [3] |
Table 2: Antioxidant Activity of Fungal Metabolites (DPPH Assay)
| Compound/Metabolite Class | Fungal Source | IC50 | Reference |
| Penicimarin N (related to this compound) | Penicillium sp. TGM112 | 1.0 mM | [1][2] |
| Penicillium sp. Lectins | Penicillium duclauxii | 71.42 µg/mL | [5][6] |
| Fungal Polyketide (generic) | Phyllosticta sp. | 2030.25 µg/mL | [7] |
| Fungal Terpenoid (generic) | Not Specified | Not Specified | |
| Fungal Alkaloid (generic) | Not Specified | Not Specified |
Table 3: Cytotoxic Activity of Fungal Metabolites (MTT Assay)
| Compound/Metabolite Class | Fungal Source | Cell Line | IC50 | Reference |
| Penicilisocoumarins A, B, E, F, H (related to this compound) | Penicillium sp. TGM112 | Helicoverpa armigera (insect) | 50 - 200 µg/mL | [8] |
| Penicilactone B (related to this compound) | Penicillium sp. TGM112 | Culex quinquefasciatus (insect) | 78.5 µg/mL | [1] |
| Dicitrinone G (Polyketide) | Penicillium citrinum | BXPC-3 (pancreatic cancer) | 12.25 µM | [9] |
| Penicixanthene E (Polyketide) | Penicillium sp. | SW1990 (pancreatic cancer) | 23.8 µM | [9] |
| Conidiogenone C (Diterpene) | Penicillium sp. | HL-60 (leukemia) | 0.038 µM | [10] |
| Spirotryprostatin G (Alkaloid) | Penicillium brasilianum | HL-60 (leukemia) | 6.0 µM | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data. Below are the methodologies for the key assays cited in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[11]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay.
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.1 mM DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.[2]
Broth Microdilution Antimicrobial Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][12]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Workflow diagram for the MTT cell viability assay.
Concluding Remarks
While specific bioactivity data for this compound remains to be published, the analysis of its structural analogs from Penicillium sp. TGM112 suggests promising antimicrobial and insecticidal properties. The broader comparison with other fungal metabolites highlights the vast therapeutic potential residing within the fungal kingdom. Isocoumarins, as a class, demonstrate a wide spectrum of activities, from antioxidant to potent cytotoxic effects against various cancer cell lines. Further investigation into the specific bioactivities of this compound is warranted to fully elucidate its therapeutic potential. The detailed protocols and workflow diagrams provided in this guide aim to facilitate standardized and reproducible research in this exciting field.
References
- 1. A new bioactive isocoumarin from the mangrove-derived fungus Penicillium sp. TGM112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 [mdpi.com]
- 5. serbiosoc.org.rs [serbiosoc.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. Secondary Metabolites from Marine-Derived Fungus Penicillium rubens BTBU20213035 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]
Anisocoumarin H: A Comparative Analysis of its Insecticidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of Anisocoumarin H against various insect species, with a particular focus on the significant agricultural pest, Helicoverpa armigera. The product's performance is evaluated alongside other conventional and novel insecticides, supported by available experimental data. Detailed experimental protocols and insights into the potential mechanisms of action, including relevant signaling pathways, are also presented.
Comparative Efficacy of this compound
This compound, a member of the isocoumarin class of natural compounds, has demonstrated notable insecticidal properties. Research has highlighted its activity against the cotton bollworm, Helicoverpa armigera, a pest of significant economic importance worldwide.
Efficacy Data against Helicoverpa armigera
Quantitative data from a study on peniciisocoumarins, including this compound, isolated from the mangrove-derived fungus Penicillium sp. TGM112, revealed growth inhibition activity against newly hatched larvae of H. armigera. The half-maximal inhibitory concentration (IC50) for this group of compounds, including this compound, was reported to be in the range of 50 to 200 μg/mL[1]. Another study from the same research group reported IC50 values of 100 and 200 µg/mL for peniciisocoumarins against H. armigera[2].
For a comprehensive comparison, the table below presents the efficacy of this compound alongside other insecticides against H. armigera. It is important to note that the metrics (IC50 vs. LC50) and experimental conditions may vary between studies, affecting direct comparability.
| Insecticide | Chemical Class | Insect Species | Efficacy Metric | Value (µg/mL or µ g/a.i ./cm²) | Citation(s) |
| This compound | Isocoumarin | Helicoverpa armigera | IC50 (Growth Inhibition) | 50 - 200 µg/mL | [1][2] |
| Spinetoram | Spinosyn | Helicoverpa armigera | LC50 | 0.11 µ g/a.i ./cm² | [3] |
| Indoxacarb | Oxadiazine | Helicoverpa armigera | LC50 | 0.17 µ g/a.i ./cm² | [3] |
| Spinosad | Spinosyn | Helicoverpa armigera | LC50 | 0.17 µ g/a.i ./cm² | [3] |
| Methomyl | Carbamate | Helicoverpa armigera | LC50 | 0.32 µ g/a.i ./cm² | [3] |
Note: IC50 (Median Inhibitory Concentration) for this compound refers to growth inhibition, while LC50 (Median Lethal Concentration) for other insecticides refers to mortality. The units also differ, with µg/mL for this compound and µg of active ingredient per square centimeter for the others, reflecting different bioassay methods.
Experimental Protocols
The evaluation of insecticide efficacy relies on standardized laboratory bioassays. The following are detailed methodologies for two common experimental protocols used in the assessment of insecticides like this compound.
Diet-Incorporation Bioassay
This method is suitable for assessing the toxicity of compounds that are ingested by the insect.
Protocol:
-
Insect Rearing: Larvae of the target insect species (e.g., H. armigera) are reared on a standard artificial diet under controlled laboratory conditions (typically 25-27°C, 60-70% RH, and a 14:10 h light:dark photoperiod).
-
Preparation of Treated Diet: The test compound (this compound) is dissolved in an appropriate solvent and then incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Bioassay Setup: A small amount of the treated or control diet is placed into individual wells of a bioassay tray. One newly hatched larva is carefully placed in each well.
-
Incubation: The bioassay trays are sealed and incubated under the same controlled conditions as for rearing.
-
Data Collection: Larval mortality and growth inhibition are assessed at specific time points (e.g., 24, 48, 72, and 96 hours) after the initial exposure.
-
Data Analysis: The obtained data is subjected to probit analysis to determine the IC50 or LC50 values.
Leaf-Dip Bioassay
This method is commonly used to evaluate the contact and/or ingestion toxicity of an insecticide.
Protocol:
-
Plant Material: Fresh, undamaged leaves from a suitable host plant (e.g., cotton for H. armigera) are collected.
-
Preparation of Treatment Solutions: The test compound is dissolved in water, usually with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface. A range of concentrations is prepared. A control solution with only water and the surfactant is also prepared.
-
Leaf Treatment: The leaves are dipped into the respective treatment or control solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry.
-
Bioassay Setup: The treated leaves are placed in individual Petri dishes or other suitable containers. A specific number of larvae (e.g., 10-20) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions.
-
Data Collection: Mortality is recorded at regular intervals.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and then analyzed using probit analysis to calculate the LC50 values.
Mandatory Visualizations
Experimental Workflow for Insecticide Bioassay
Caption: Workflow for insecticide efficacy evaluation.
Postulated Signaling Pathways Affected by this compound in Insects
Caption: Potential mechanisms of this compound action.
References
- 1. In Silico and In Vivo Evaluation of Synthesized SCP-2 Inhibiting Compounds on Life Table Parameters of Helicoverpa armigera (Hübner) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Resistance of Australian Helicoverpa armigera to fenvalerate is due to the chimeric P450 enzyme CYP337B3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coumarins and Other Natural Insecticides for Pest Management
An Important Note on Anisocoumarin H: Initial research did not yield specific data on the insecticidal properties of this compound. Therefore, this guide provides a broader comparative analysis of the insecticidal activity of the coumarin and isocoumarin chemical classes, to which this compound belongs, against other well-established natural insecticides. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the potential of these compounds in pest management strategies.
Introduction
The search for effective and environmentally benign insecticides has led to a growing interest in natural compounds. Among these, coumarins and isocoumarins, a diverse group of plant secondary metabolites, have demonstrated a range of biological activities, including insecticidal effects.[1][2][3] This guide provides a detailed comparison of the insecticidal performance of coumarins/isocoumarins with other prominent natural insecticides: pyrethrins, azadirachtin (from neem oil), rotenone, and spinosad. The comparison is based on available experimental data on their efficacy, mode of action, and the methodologies used for their evaluation.
Comparative Efficacy of Natural Insecticides
The insecticidal efficacy of a compound is typically quantified using metrics such as the median lethal concentration (LC50) or the median lethal dose (LD50). These values represent the concentration or dose of a substance required to kill 50% of a test population of insects. The following table summarizes the available data for various coumarin derivatives and other natural insecticides against different insect pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, target insect species, and developmental stages.
| Insecticide Class | Compound | Target Insect | Exposure Time | LC50 / LD50 | Reference |
| Coumarins | Coumarin | Spodoptera litura (Larvae) | - | Growth Inhibition | [2] |
| Coumarin | Rhynchophorus ferrugineus (Larvae) | - | LD50: 0.672 g/L (diet) | [4] | |
| Imperatorin | Aedes albopictus (4th instar larvae) | 24 hours | 100% mortality | [5] | |
| Isoimperatorin | Aedes albopictus (4th instar larvae) | 24 hours | 100% mortality | [5] | |
| Pyrethrins | Pyrethrins | Hyalella azteca | 96 hours | LC50: 0.76 µg/L | [6] |
| Pyrethrins | Rat (Inhalation) | 4 hours | LC50: 658 mg/L | [7] | |
| Azadirachtin | Azadirachtin | Spodoptera littoralis (2nd instar larvae) | 12 days | LC50: 1.1 ppm | [8][9] |
| Azadirachtin | Spodoptera littoralis (4th instar larvae) | 12 days | LC50: 3.3 ppm | [8][9] | |
| Azadirachtin | Plutella xylostella (3rd instar larvae) | 72 hours | LC50: 0.29 µg/ml (no choice) | [10] | |
| Azadirachtin | Plutella xylostella (4th instar larvae) | 72 hours | LC50: 0.31 µg/ml (no choice) | [10] | |
| Rotenone | Rotenone | Drosophila melanogaster (Larvae) | - | LC50: 2.54 µmol/mL (diet) | [11] |
| Rotenone | Drosophila melanogaster (Adults) | - | LD50: 3.68 µ g/adult | [11][12] | |
| Rotenone | Rainbow Trout | 96 hours | LC50: 0.031 mg/L | [13] | |
| Spinosad | Spinosad | Spodoptera littoralis (2nd instar larvae) | - | LC50: 5.73 ppm | [14] |
| Spinosad | Spodoptera littoralis (4th instar larvae) | - | LC50: 7.83 ppm | [14] | |
| Spinosad | Plutella xylostella (2nd instar larvae) | 72 hours | LC50: 0.343 ppm | [15] | |
| Spinosad | Plutella xylostella (4th instar larvae) | 72 hours | LC50: 0.598 ppm | [15] | |
| Spinosad | Aedes aegypti (Temephos-resistant) | - | LC50 varied by population | [16] |
Modes of Action: A Comparative Overview
Understanding the mechanism by which an insecticide kills a pest is crucial for effective and sustainable pest management, including strategies to mitigate insecticide resistance. The natural insecticides discussed here exhibit diverse modes of action, which are summarized below and illustrated in the accompanying diagrams.
Coumarins and Isocoumarins
The precise mode of action for the insecticidal activity of many coumarins is still under investigation and appears to be multi-faceted. Some studies suggest that coumarins can inhibit detoxification enzymes in insects, such as cytochrome P450s and acetylcholinesterase (AChE).[2][17] They may also interfere with glycometabolism and affect the insect midgut.[2][17] Some furanocoumarins have been shown to inhibit acetylcholinesterase.[12]
Pyrethrins
Pyrethrins are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[18][19] They bind to these channels, forcing them to remain open and causing a continuous and uncontrolled firing of nerve impulses.[18][19] This leads to hyperexcitation of the nervous system, resulting in paralysis and rapid "knockdown" of the insect.[18][20]
Azadirachtin
Azadirachtin, the primary active ingredient in neem oil, has a multi-faceted mode of action. It acts as an antifeedant, deterring insects from feeding.[21][22][23][24][25] More significantly, it functions as an insect growth regulator (IGR) by mimicking and disrupting the action of the insect molting hormone, ecdysone.[21][22][23][24][25] This interference with the hormonal system leads to incomplete or abnormal molting, ultimately causing death.[22][23] Azadirachtin can also inhibit reproduction.[21][22][24]
Rotenone
Rotenone is a mitochondrial poison that specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[26][27][28][29][30] By blocking the transfer of electrons, it disrupts the production of ATP, the primary energy currency of the cell.[26][28] This leads to cellular dysfunction and death.[28]
Spinosad
Spinosad has a unique mode of action that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, but at a site distinct from other insecticides like neonicotinoids.[31][32][33] It causes excitation of the insect nervous system, leading to involuntary muscle contractions, tremors, and paralysis.[17][31][34] Spinosad also has secondary effects on GABA receptors.[32][33]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative signaling pathways of natural insecticides.
Caption: A generalized experimental workflow for insecticidal bioassays.
Experimental Protocols
The evaluation of insecticidal activity typically involves standardized bioassays. While specific protocols may vary depending on the target insect and the nature of the compound, a general methodology is outlined below.
General Insecticidal Bioassay Protocol
-
Test Compound Preparation: The natural insecticide is dissolved in an appropriate solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create a stock solution. A series of dilutions are then prepared to establish a range of concentrations for testing.
-
Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure consistent and reproducible results. The developmental stage of the insects (e.g., larvae, adults) is carefully selected for the assay.
-
Application Methods:
-
Diet Incorporation Assay: The test compound is mixed into an artificial diet at various concentrations. Insects are then allowed to feed on the treated diet for a specified period. This method is common for testing the efficacy of stomach poisons.
-
Topical Application: A precise volume of the test solution is applied directly to the dorsal surface of the insect's thorax using a micro-applicator. This method is used to determine contact toxicity.
-
Leaf Dip Bioassay: Plant leaves are dipped into the test solutions and allowed to air dry. The treated leaves are then provided to the insects for feeding. This method simulates the exposure of insects to treated foliage in the field.
-
-
Experimental Setup: For each concentration, a set number of insects (replicates) are exposed to the treated substrate or diet. A control group, treated only with the solvent, is included in each experiment to account for any mortality not caused by the test compound.
-
Incubation and Observation: The treated insects and control groups are maintained under controlled environmental conditions. Mortality is typically assessed at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The observed mortality data is corrected for any mortality in the control group using Abbott's formula. The corrected mortality data is then subjected to probit analysis or logit analysis to determine the LC50 or LD50 values and their corresponding 95% confidence intervals.
Conclusion
This comparative guide highlights the diverse insecticidal potential of coumarins and other natural insecticides. While pyrethrins offer rapid knockdown and spinosad provides potent and specific neurotoxicity, azadirachtin's strength lies in its growth-regulating properties. Rotenone is a powerful mitochondrial inhibitor, but its use is restricted in many regions due to its toxicity to non-target organisms.
Coumarins and isocoumarins represent a promising class of natural compounds with insecticidal activity. Their varied modes of action, including the inhibition of detoxification enzymes, suggest they could be valuable in integrated pest management (IPM) and resistance management programs. However, further research is needed to fully elucidate their mechanisms of action, identify the most potent derivatives, and evaluate their efficacy and safety under field conditions. The development of new and effective natural insecticides is a critical area of research, and coumarins and their derivatives warrant continued investigation.
References
- 1. scielo.br [scielo.br]
- 2. Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102273464B - Insecticidal activity of three coumarin compounds - Google Patents [patents.google.com]
- 6. complianceservices.com [complianceservices.com]
- 7. ecomist.co.nz [ecomist.co.nz]
- 8. researchgate.net [researchgate.net]
- 9. esjpesticides.org.eg [esjpesticides.org.eg]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. AID 1090240 - Relative toxicity, LC50 for rotenone Drosophila melanogaster larvicidal activity to LC50 for compound Drosophila melanogaster larvicidal activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EXTOXNET PIP - ROTENONE [extoxnet.orst.edu]
- 14. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 15. academicjournals.org [academicjournals.org]
- 16. Toxicity of spinosad to temephos-resistant Aedes aegypti populations in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spinosad: The First Selective, Broad-Spectrum Insecticide | Integrated Pest Management [ipm.cahnr.uconn.edu]
- 18. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 19. Pyrethroid - Wikipedia [en.wikipedia.org]
- 20. Pyrethrins General Fact Sheet [npic.orst.edu]
- 21. Azadirachtin - Wikipedia [en.wikipedia.org]
- 22. globalgarden.co [globalgarden.co]
- 23. ozonebiotech.com [ozonebiotech.com]
- 24. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]
- 25. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 26. Rotenone - Wikipedia [en.wikipedia.org]
- 27. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. jneurosci.org [jneurosci.org]
- 30. Mechanisms of Rotenone-induced Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 32. Spinosad - Wikipedia [en.wikipedia.org]
- 33. cotton.org [cotton.org]
- 34. Spinosad General Fact Sheet [npic.orst.edu]
An Independent Validation of the Biological Activity of Isocoumarins: A Comparative Guide
Introduction
Isocoumarins are a class of natural compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. While specific data on "Anisocoumarin H" is not publicly available, this guide provides a comprehensive comparison of the well-documented anti-inflammatory and anticancer properties of various isocoumarin analogs. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the evaluation of this promising class of compounds.
Anti-inflammatory Activity of Isocoumarins
Isocoumarins have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators. The most commonly reported mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Comparative Anti-inflammatory Activity of Isocoumarins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Ravenelin | J774A.1 | NO Inhibition | 6.27 | [1] |
| Setosphamarin A | J774A.1 | NO Inhibition | 23.17 | [1] |
| Setosphamarin C | J774A.1 | NO Inhibition | 25.46 | [1] |
| Indomethacin (Control) | J774A.1 | NO Inhibition | 41.01 | [1] |
Anticancer Activity of Isocoumarins
The anticancer potential of isocoumarins has been evaluated against a range of human cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and cytotoxicity.
Comparative Anticancer Activity of Isocoumarins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Versicoumarin A | A549 (Lung) | Cytotoxicity | 3.8 | [2] |
| Versicoumarin A | MCF7 (Breast) | Cytotoxicity | 4.0 | [2] |
| Phomopsis sp. Isocoumarin 3 | HeLa (Cervical) | Cytotoxicity | 8.70 | [3] |
| Phomopsis sp. Isocoumarin 1 | HeLa (Cervical) | Cytotoxicity | 11.49 | [3] |
| Isocoumarin Derivative 85 | MDA-MB-435 (Melanoma) | Cytotoxicity | 5.08 | [2] |
| Isocoumarin Derivative 86 | MDA-MB-435 (Melanoma) | Cytotoxicity | 4.98 | [2] |
| Phomopsis sp. Pyrone-derivative 4 | HepG2 (Liver) | Cytotoxicity | 34.10 | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay
This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 2 × 10^5 cells/mL and allowed to adhere.[4]
-
Treatment: Cells are pre-treated with various concentrations of the test isocoumarin for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[5]
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5][6]
-
Griess Reaction: 50 µL of cell-free supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5][7]
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540-546 nm using a microplate reader.[5][7] The nitrite concentration is calculated from a sodium nitrite standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol details the detection and quantification of iNOS and COX-2 protein levels in cell lysates.
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[8]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.[8][9]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or α-tubulin).[8][10]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10] Band intensities are quantified using densitometry software.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the isocoumarin compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[12]
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[13]
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.[13][14]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: After adding more binding buffer, the cells are analyzed immediately by flow cytometry.[12][13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A generalized workflow for validating the anti-inflammatory and anticancer activities of isocoumarin compounds.
Caption: A simplified diagram of the NF-κB and MAPK signaling pathways involved in inflammation and their inhibition by isocoumarins.
References
- 1. Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Isocoumarin and Pyrone Derivatives from the Chinese Mangrove Plant Rhizophora mangle-Associated Fungus Phomopsis sp. DHS-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 8. 2.7. Detection of Proteins Expression (iNOS, COX-2, NF-κB, VEGF, and TGF-β) via Western Blot [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Analysis of Synthetic Routes to Substituted Isocoumarins
A focused examination of methodologies for the synthesis of 8-hydroxy-6-methoxy-isocoumarin derivatives, a core scaffold analogous to the recently isolated Anisocoumarin H.
Note on this compound: As of late 2025, "this compound" is not a widely indexed chemical entity in scientific literature. A novel, related compound, 8-hydroxy-6-methoxy-3,7-dimethyl-1H-2-benzopyran-1-one, was recently isolated, and it is plausible that "this compound" is a trivial name for this or a similar natural product.[1] Given the absence of specific synthetic routes for a compound explicitly named "this compound," this guide provides a comparative analysis of established and modern synthetic strategies for the closely related and biologically relevant 8-hydroxy-6-methoxy-isocoumarin scaffold. This information is intended to serve as a valuable resource for researchers engaged in the synthesis of this class of compounds.
Isocoumarins are a class of natural products that exhibit a wide range of biological activities, including antifungal, cytotoxic, and antimalarial properties.[1] Many naturally occurring isocoumarins feature a 3-alkyl side chain and 6,8-dioxygenated functionalities.[1] The synthesis of these complex molecules is of significant interest to medicinal chemists and drug development professionals. This guide compares several key synthetic routes to achieve the 8-hydroxy-6-methoxy-isocoumarin core structure.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for different synthetic strategies leading to substituted isocoumarins.
| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Reaction Time | Starting Materials | Key Advantages | Key Disadvantages | Reference |
| Route 1: From Homophthalic Anhydride | 1,1,3,3-tetramethylguanidine, triethylamine, AlCl₃ | ~74% (for the dimethoxy precursor) | Multistep | 3,5-dimethoxyhomophthalic anhydride, acyl chloride | Well-established, good for specific substitution patterns | Requires preparation of the homophthalic anhydride, use of strong Lewis acids | [2][3] |
| Route 2: Palladium-Catalyzed Carbonylation | Pd catalyst, CO gas | Good (specific yield not stated in abstract) | Not specified | ortho-iodinated phenols | Concise, efficient for building the core framework | Requires handling of CO gas, synthesis of iodinated precursor | [1][4] |
| Route 3: Rhodium-Catalyzed C-H Activation | [Cp*RhCl₂]₂, AgSbF₆, HOAc | Up to 93% | 16 h | Enaminones, iodonium ylides | High yields, operational simplicity, broad substrate scope | Requires expensive Rh catalyst, synthesis of specific ylides | [5][6][7] |
| Route 4: Passerini-Aldol Multicomponent Reaction | Solvent-dependent (dioxane or MeOH) | Moderate to good (e.g., 4a-c) | Not specified | 2-formylbenzoic acid, isocyanides, arylglyoxals | Metal-free, operationally simple, uses readily available starting materials | Yields can be moderate for some substrates | [8][9][10] |
Detailed Experimental Protocols
Route 1: Synthesis from Homophthalic Anhydride
This classical approach involves the acylation of a homophthalic anhydride followed by cyclization and selective demethylation.
Step 1: Synthesis of 6,8-dimethoxy-3-pentylisocoumarin To a solution of 3,5-dimethoxyhomophthalic anhydride in an appropriate solvent, 1,1,3,3-tetramethylguanidine and triethylamine are added. The mixture is then treated with hexanoyl chloride to yield 6,8-dimethoxy-3-pentylisocoumarin.[2][3]
Step 2: Regioselective Demethylation The resulting 6,8-dimethoxy-3-pentylisocoumarin is treated with anhydrous aluminum chloride in a suitable solvent to achieve regioselective demethylation at the C-8 position, affording 8-hydroxy-6-methoxy-3-pentylisocoumarin.[2][3]
Route 3: Rhodium-Catalyzed C-H Activation/Annulation
This modern method provides a highly efficient and direct route to the isocoumarin core.
General Procedure: A 10 mL screw-cap vial is charged with the enaminone (0.2 mmol), iodonium ylide (0.6 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (10 mol %), and acetic acid (1.0 mmol) in dichloroethane (2 mL) under a nitrogen atmosphere. The reaction mixture is then stirred at 100 °C for 16 hours. Following the reaction, the crude product is purified by flash chromatography on silica gel to give the desired isocoumarin.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Synthetic workflow for the homophthalic anhydride route.
Caption: General scheme for Rh-catalyzed isocoumarin synthesis.
Conclusion
The synthesis of 8-hydroxy-6-methoxy-isocoumarins can be achieved through various methodologies, each with its own set of advantages and limitations. Classical methods, such as those starting from homophthalic anhydrides, are well-established and reliable for specific targets.[2][3] In contrast, modern transition-metal-catalyzed approaches, particularly rhodium-catalyzed C-H activation, offer high efficiency, operational simplicity, and broad substrate applicability, making them powerful tools for the construction of diverse isocoumarin libraries.[5][6][7] Metal-free multicomponent reactions like the Passerini-Aldol sequence provide an alternative strategy that is both cost-effective and environmentally friendly.[8][9][10] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. The continuous development of novel synthetic methods will undoubtedly facilitate the exploration of the therapeutic potential of this important class of natural products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora | European Journal of Chemistry [eurjchem.com]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of isocoumarins with different substituted patterns via Passerini-aldol sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety and Toxicity Profile: Isocoumarins vs. Existing Insecticides
A Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel insecticides with improved safety profiles and reduced environmental impact is a continuous endeavor in agrochemical research. Anisocoumarin H has emerged as a compound of interest within the broader class of isocoumarins, which are known for their diverse biological activities, including insecticidal properties. This guide provides a comparative analysis of the safety and toxicity profile of isocoumarins, represented by structurally related furanocoumarins due to the current lack of specific public data on this compound, against established classes of synthetic insecticides. This objective comparison is supported by available experimental data on acute toxicity and mechanistic insights into their modes of action.
Quantitative Toxicity Data
The acute toxicity of a substance is commonly expressed as the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The following tables summarize the available acute LD50 values for representative furanocoumarins and commonly used insecticides from four major classes: organophosphates, carbamates, pyrethroids, and neonicotinoids. Lower LD50 values indicate higher toxicity.
Table 1: Acute Oral, Dermal, and Inhalation Toxicity of Representative Furanocoumarins in Mammalian Models
| Compound | Chemical Class | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) |
| Bergapten | Furanocoumarin | >30000 (rat)[1][2] | No data available | No data available |
| Xanthotoxin | Furanocoumarin | 860 (mouse, sc)[3] | No data available | No data available |
| Imperatorin | Furanocoumarin | No data available | No data available | No data available |
Table 2: Acute Oral, Dermal, and Inhalation Toxicity of Existing Insecticides in Mammalian Models
| Compound | Chemical Class | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rat) | Inhalation LC50 (mg/L, 4h, rat) |
| Chlorpyrifos | Organophosphate | 135-163 | 2000 | 0.2 |
| Malathion | Organophosphate | 2800 | 4100 | >5.2 |
| Carbaryl | Carbamate | 300-850 | >4000 | No data available |
| Aldicarb | Carbamate | 0.46-1.23[4] | 3.2->10[4] | No data available |
| Permethrin | Pyrethroid | >5000[5] | >2000 | >2.3 |
| Cypermethrin | Pyrethroid | 87-326[5] | 1600[5] | 1.2-3.3 |
| Imidacloprid | Neonicotinoid | 450 | >5000 | >5.3 (dust) |
| Acetamiprid | Neonicotinoid | 450[6] | >2000[6] | >0.29 (dust) |
Experimental Protocols for Acute Toxicity Testing
The data presented in the tables are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of toxicity data.
General Experimental Workflow for Acute Toxicity Studies
Caption: General workflow for conducting acute toxicity studies.
1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method) [7][8][9][10][11][12]
-
Principle: This method involves a stepwise procedure where a group of animals (typically 3) of a single sex is dosed with the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the dosing for the next group.
-
Animals: Healthy, young adult rats (8-12 weeks old) are used. Animals are fasted prior to dosing.
-
Procedure: The test substance, usually dissolved or suspended in a suitable vehicle, is administered by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The LD50 is determined based on the dose level that causes mortality or evident toxicity.
2. Acute Dermal Toxicity (OECD Guideline 402) [5][13][14][15][16]
-
Principle: This guideline assesses the toxicity of a substance applied to the skin.
-
Animals: Rats, rabbits, or guinea pigs are typically used. A small area of the animal's back is clipped free of fur.
-
Procedure: The test substance is applied uniformly to the clipped skin (approximately 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for skin reactions at the site of application, systemic signs of toxicity, and mortality for 14 days.
-
Endpoint: The dermal LD50 is calculated based on the observed mortality at different dose levels.
3. Acute Inhalation Toxicity (OECD Guideline 403) [8][17][18][19][20]
-
Principle: This test evaluates the toxicity of a substance when inhaled as a gas, vapor, or aerosol.
-
Animals: Rats are the preferred species.
-
Procedure: Animals are placed in inhalation chambers and exposed to the test substance at various concentrations for a defined period, typically 4 hours. The exposure can be whole-body or nose-only.
-
Observation: Animals are monitored for signs of toxicity during and after exposure for a period of 14 days.
-
Endpoint: The LC50 (median lethal concentration) is determined based on the concentration of the substance in the air that causes mortality in 50% of the test animals.
Mechanisms of Action and Signaling Pathways
The toxicity of a compound is intrinsically linked to its mechanism of action. Isocoumarins and existing insecticides exhibit distinct modes of action, targeting different physiological pathways in insects.
Isocoumarins (and Furanocoumarins)
The precise insecticidal mechanism of many isocoumarins is still under investigation. However, studies on related coumarins and furanocoumarins suggest several potential modes of action:
-
Acetylcholinesterase (AChE) Inhibition: Some coumarin derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.[21] This leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and death.
-
Detoxification Enzyme Inhibition: Furanocoumarins can inhibit cytochrome P450 monooxygenases, which are key enzymes in the detoxification of foreign compounds in insects. By inhibiting these enzymes, the furanocoumarins can enhance their own toxicity or the toxicity of other compounds.
-
GABA-gated Chloride Channel Modulation: While less common, some natural compounds are known to interact with GABA-gated chloride channels, leading to disruption of the central nervous system.[6][22][23]
Existing Insecticides
1. Organophosphates and Carbamates: Acetylcholinesterase Inhibitors
These insecticides act by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of nerve and muscle fibers, leading to paralysis and death.
Caption: Acetylcholinesterase inhibition by organophosphates and carbamates.
2. Pyrethroids: Sodium Channel Modulators
Pyrethroids target the voltage-gated sodium channels in nerve cell membranes. They bind to the channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, death of the insect.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. medlink.com [medlink.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Isocoumarin - Wikipedia [en.wikipedia.org]
- 10. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 11. Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Isocoumarin | C9H6O2 | CID 68108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
